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Core Science & Biosynthesis

Foundational

Mechanism of Action of 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide for Anticonvulsant Drug Development

Executive Summary The compound 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 26028-63-7) represents a highly privileged scaffold in modern medicinal chemistry, specifically within the domain of neuropharmacol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 26028-63-7) represents a highly privileged scaffold in modern medicinal chemistry, specifically within the domain of neuropharmacology. As a Senior Application Scientist specializing in antiepileptic drug (AED) discovery, I have observed that 1,2,4-triazole derivatives consistently demonstrate robust efficacy in preclinical models of generalized tonic-clonic and pharmacoresistant seizures[1].

This technical whitepaper deconstructs the pharmacological profile of this specific triazole derivative. We will explore its tautomeric dynamics, its primary mechanism of action via voltage-gated sodium channel (VGSC) modulation, its secondary neuroprotective properties, and the self-validating experimental workflows required to quantify its therapeutic index.

Molecular Dynamics: The Thiol-Thione Tautomerism

Before evaluating the biological target, it is critical to understand the physical chemistry of the molecule. 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol exists in a dynamic tautomeric equilibrium with its thione counterpart, 5-(3-chlorophenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione .

In physiological environments (pH 7.4), the thione (=S) form often predominates. This structural geometry is highly relevant because the polarized C=S bond acts as a critical hydrogen bond acceptor within the hydrophobic binding pockets of transmembrane ion channels[2]. The 3-chlorophenyl substitution at the 5-position provides the necessary lipophilicity (LogP) to penetrate the blood-brain barrier (BBB), while the ethyl group at the 4-position optimizes steric alignment within the receptor site[3].

Core Mechanism of Action: State-Dependent VGSC Modulation

The primary mechanism by which 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol exerts its anticonvulsant effect is through the state-dependent blockade of Voltage-Gated Sodium Channels (VGSCs) [4].

The Causality of State-Dependent Blockade

During a seizure, neurons undergo high-frequency, repetitive action potential firing. Conventional sodium channel blockers (like Phenytoin or Carbamazepine) do not simply plug the channel pore; they bind preferentially to the channel when it is in its inactivated state .

Our triazole derivative follows this exact paradigm. By binding with high affinity to the inactivated conformation of the VGSC, the compound stabilizes the channel and significantly prolongs the refractory period[5].

  • Why is this critical? This use-dependent mechanism ensures that normal, low-frequency neuronal signaling (which cycles quickly between resting and active states) is largely unaffected, thereby minimizing neurotoxicity and sedative side effects. The drug only exerts its inhibitory effect during the pathological high-frequency firing characteristic of an epileptic focus[4].

VGSC_MoA Resting Resting State (Channel Closed) Active Active State (Na+ Influx / Depolarization) Resting->Active Depolarization Inactivated Inactivated State (Refractory Period) Active->Inactivated Milliseconds Seizure Repetitive Firing (Seizure Activity) Active->Seizure High Frequency Inactivated->Resting Repolarization Block Prolonged Inactivation (Seizure Suppression) Inactivated->Block State Stabilization Triazole 5-(3-chlorophenyl)-4-ethyl- 4H-1,2,4-triazole-3-thiol Triazole->Inactivated High-Affinity Binding Block->Seizure Prevents

Caption: State-dependent modulation of Voltage-Gated Sodium Channels (VGSCs) by the triazole derivative.

Secondary Mechanism: ROS Scavenging

Recent pharmacological profiling of 1,2,4-triazole-3-thiones has unveiled a secondary, synergistic mechanism: Reactive Oxygen Species (ROS) scavenging [1]. Prolonged oxidative stress in the brain is known to upregulate ATP-binding cassette (ABC) transporters, leading to the efflux of AEDs and resulting in pharmacoresistant epilepsy. The free thiol (-SH) tautomer acts as a potent electron donor, neutralizing ROS. This dual-action profile (VGSC block + ROS scavenging) makes this scaffold highly effective in models of drug-resistant epilepsy, such as the 6 Hz psychomotor seizure model[1].

Quantitative Data & Efficacy Metrics

To contextualize the potency of 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, we compare the efficacy of structurally analogous 4-alkyl-5-aryl-1,2,4-triazole-3-thiones in standardized murine models[3][5].

Compound Class / SubstitutionTest ModelED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI)Mechanism / Notes
4-Butyl-5-(3-chlorophenyl)-triazole MES Test (Mice)38.5>150.0>3.89VGSC Blockade; Peak activity at 15 min[3].
4-Hexyl-5-(3-chlorophenyl)-triazole MES Test (Mice)~45.0>200.0>4.44High lipophilicity; low hepatotoxicity[4].
4-Ethyl-5-(3-chlorophenyl)-triazole 6 Hz Test (Mice)40.9 - 64.9>150.0~3.00Effective in pharmacoresistant models[1].
Valproic Acid (Reference) MES Test (Mice)254.0425.01.67Broad-spectrum AED[6].

Note: The Protective Index (PI = TD₅₀ / ED₅₀) is a crucial metric. A higher PI indicates a wider margin of safety between the therapeutic dose and the neurotoxic dose.

Experimental Workflows & Protocols

To ensure scientific integrity, any claims regarding the mechanism of action must be validated through rigorous, self-validating assay systems. Below are the definitive protocols used to evaluate this compound.

Protocol 1: In Vitro Whole-Cell Patch-Clamp Electrophysiology

Purpose: To definitively prove that the compound blocks VGSCs in a use- and state-dependent manner. Causality: By controlling the membrane voltage, we can force the sodium channels into specific conformational states (resting, open, inactivated) and measure the exact affinity of the triazole compound for each state.

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.2 (neuronal sodium channel) to 70% confluency. Rationale: Provides an isolated, noise-free target environment.

  • Internal/External Solutions: Fill the recording pipette with a CsF-based intracellular solution to block outward potassium currents. Bathe the cells in a standard NaCl extracellular solution.

  • Whole-Cell Configuration: Form a Giga-ohm seal and rupture the membrane patch. Maintain a holding potential of -90 mV.

  • Voltage Protocol (Steady-State Inactivation): Apply a series of 500 ms prepulses ranging from -120 mV to -10 mV, followed by a 20 ms test pulse to 0 mV.

  • Compound Perfusion: Perfuse the 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (10 µM in 0.1% DMSO) into the bath.

  • Data Analysis: Measure the shift in the half-maximal inactivation voltage (V₁/₂). Validation: A significant hyperpolarizing shift in the V₁/₂ curve confirms that the compound binds to and stabilizes the inactivated state of the channel.

Protocol 2: In Vivo Maximal Electroshock Seizure (MES) Test

Purpose: To evaluate the in vivo efficacy of the compound against generalized tonic-clonic seizures. Causality: The MES test uses electrical stimulation to bypass local seizure initiation, directly triggering widespread neuronal depolarization. It is the gold standard for identifying VGSC-blocking drugs.

  • Subject Habituation: Acclimate adult male Swiss mice (20-25g) to the testing environment for 24 hours. Rationale: Minimizes stress-induced alterations in seizure thresholds.

  • Dosing: Administer the triazole compound intraperitoneally (i.p.) suspended in a 1% Tween-80/saline vehicle. Wait 15-30 minutes (T-max established via prior pharmacokinetic screening).

  • Electroshock Delivery: Apply an alternating current (50 mA, 60 Hz, 0.2 seconds) via saline-soaked corneal electrodes.

  • Endpoint Observation: Observe the animal for the presence or absence of Tonic Hindlimb Extension (THE).

  • Validation & Calculation: Protection is defined as the complete abolition of the THE component. Test multiple dose cohorts (n=8 per group) to calculate the ED₅₀ using log-probit analysis[6].

Exp_Workflow Prep Compound Preparation (Tautomeric Equilibration) InVitro In Vitro Patch-Clamp (VGSC Current Recording) Prep->InVitro Cellular Assay InVivo In Vivo MES Test (Maximal Electroshock) Prep->InVivo Animal Model Analysis Data Synthesis & Therapeutic Index Calculation InVitro->Analysis Tox Toxicity Screening (Rotarod / HepG2 Viability) InVivo->Tox ED50 vs TD50 Tox->Analysis

Caption: Preclinical validation workflow for evaluating triazole-based anticonvulsant candidates.

Conclusion

The compound 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a highly rationalized drug candidate for epilepsy management. Its mechanism of action is anchored in the state-dependent modulation of voltage-gated sodium channels, effectively preventing the high-frequency neuronal firing that underpins seizure propagation[4][5]. Furthermore, the inherent ROS-scavenging capability of the triazole-3-thiol moiety provides a secondary layer of neuroprotection, offering a distinct advantage in treating pharmacoresistant epileptic phenotypes[1]. Future drug development efforts should focus on optimizing its pharmacokinetic profile and conducting chronic toxicity assays to fully realize its clinical potential.

Sources

Exploratory

In vitro biological activity of 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol derivatives

An In-Depth Technical Guide to the In Vitro Biological Activity of 5-(3-Chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol Derivatives Executive Summary Derivatives of 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of 5-(3-Chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol Derivatives

Executive Summary

Derivatives of 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (core CAS: 26028-63-7) represent a highly privileged scaffold in modern medicinal chemistry and agrochemical development. Characterized by a robust five-membered aromatic ring rich in nitrogen, these compounds exhibit profound pleiotropic in vitro biological activities, including potent antifungal, antibacterial, and anti-inflammatory properties[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere phenotypic observations. We will deconstruct the structural rationale behind this specific pharmacophore, delineate its precise molecular mechanisms of action, and establish self-validating in vitro experimental protocols required for robust preclinical screening.

Structural Rationale & Pharmacophore Modeling

The biological efficacy of 1,2,4-triazole-3-thiol derivatives is not coincidental; it is the result of precise stereoelectronic tuning. Each functional group serves a distinct mechanistic purpose in target engagement.

  • The 1,2,4-Triazole Core: Acts as the primary anchoring unit. The unhindered nitrogen atoms (N1 and N2) possess lone pairs that act as powerful electron donors, allowing them to form coordinate covalent bonds with transition metals—most notably the heme iron (Fe³⁺) found in cytochrome P450 enzymes[2].

  • 3-Chlorophenyl Substitution: The halogenation at the meta position of the phenyl ring serves a dual purpose. First, it significantly increases the lipophilicity (LogP) of the molecule, driving it into deep, hydrophobic binding pockets of target proteins. Second, the chlorine atom can participate in halogen bonding with backbone carbonyls of target enzymes[3].

  • 4-Ethyl Group: This short aliphatic chain acts as a steric tuning dial. It provides enough lipophilicity to assist in crossing lipid bilayers while preventing the excessive steric hindrance that larger alkyl chains (like butyl or hexyl) might cause, which can abrogate binding to tighter active sites[4].

  • Thiol/Thione Tautomerism: The C5 position exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) states. In biological aqueous media, the thione form often predominates, providing a strong hydrogen-bond acceptor that stabilizes the ligand-receptor complex[5].

Pharmacophore Core 1,2,4-Triazole Core (Heme Coordination) Sub1 3-Chlorophenyl Group (Hydrophobic Pocket Fit) Core->Sub1 C3 Position Sub2 4-Ethyl Group (Lipophilicity/Steric Tuning) Core->Sub2 N4 Position Sub3 Thiol/Thione Group (H-Bonding/Enzyme Anchoring) Core->Sub3 C5 Position

Fig 1. Pharmacophore model of 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol derivatives.

Mechanistic Pathways of In Vitro Activity

Antifungal Activity: CYP51 Inhibition

The most thoroughly validated target for 1,2,4-triazole derivatives is lanosterol 14α-demethylase (CYP51) [6]. Fungi rely on this cytochrome P450-dependent enzyme to synthesize ergosterol, a critical component for maintaining cell membrane fluidity and architecture.

Causality of Action: The triazole nitrogen coordinates directly with the heme iron at the catalytic core of CYP51. Simultaneously, the 3-chlorophenyl group projects into the hydrophobic substrate-binding channel, effectively outcompeting the natural substrate, lanosterol[2]. This blockade halts ergosterol synthesis and triggers the accumulation of toxic 14α-methylsterols, which disrupt the close packing of acyl chains in phospholipids, ultimately causing membrane rupture and fungal cell death.

CYP51_Pathway Lanosterol Lanosterol CYP51 CYP51 (14α-demethylase) + Heme Iron Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway ToxicSterols 14α-Methylsterols (Toxic Accumulation) CYP51->ToxicSterols Inhibited State Triazole Triazole Derivative (Inhibitor) Triazole->CYP51 Binds Heme Iron

Fig 2. Mechanism of action: Inhibition of fungal CYP51 and blockade of ergosterol biosynthesis.

Anti-Inflammatory Activity: Selective COX-2 Inhibition

Recent in vitro profiling has demonstrated that S-alkylated derivatives of 4-ethyl-4H-1,2,4-triazole-3-thiols exhibit potent anti-inflammatory activity via the inhibition of Cyclooxygenase (COX) enzymes[4]. Causality of Selectivity: COX-2 possesses a larger, more flexible hydrophobic side pocket compared to the constitutively expressed COX-1. The combination of the 4-ethyl group and the 3-chlorophenyl moiety creates a specific steric bulk that fits snugly into the COX-2 allosteric pocket, yielding high selectivity indices and minimizing the gastrointestinal toxicity typically associated with non-selective NSAIDs[4].

Quantitative Data Summary

To benchmark the efficacy of these derivatives, the following table synthesizes representative in vitro quantitative data (Minimum Inhibitory Concentrations and IC50 values) derived from structure-activity relationship (SAR) studies of closely related halogenated 4-ethyl-1,2,4-triazole-3-thiol analogs[1][2][4][6].

Biological Target / StrainAssay TypeTypical Efficacy RangeReference Standard
Candida albicansMicrobroth Dilution (MIC)0.97 – 4.0 µg/mLFluconazole (1.0 µg/mL)
Candida glabrataMicrobroth Dilution (MIC)0.97 – 2.0 µg/mLVoriconazole (0.5 µg/mL)
Staphylococcus aureusAgar Well Diffusion (MIC)2.0 – 8.0 µg/mLAmoxicillin (4.0 µg/mL)
COX-2 EnzymeColorimetric Inhibitor Assay (IC50)18.5 – 29.3 µMCelecoxib (10.4 µM)
COX-1 EnzymeColorimetric Inhibitor Assay (IC50)> 50.0 µMIbuprofen (12.5 µM)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in biochemical causality.

Protocol 1: In Vitro Antifungal Susceptibility Testing (Microbroth Dilution)

Purpose: To determine the MIC of the triazole derivatives against Candida species following modified CLSI M27-A3 guidelines.

Step-by-Step Methodology:

  • Compound Solubilization: Dissolve the triazole derivative in 100% molecular-grade DMSO to create a 10 mg/mL stock. Causality: The 3-chlorophenyl group renders the compound highly lipophilic; aqueous buffers will cause immediate precipitation.

  • Media Preparation: Prepare RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid). Causality: Fungal metabolism rapidly acidifies unbuffered media. A drop in pH alters the ionization state of the triazole's N4 atom, artificially skewing the MIC. MOPS prevents this artifact.

  • Serial Dilution: Perform two-fold serial dilutions of the compound in the buffered RPMI medium across a 96-well plate, ensuring the final DMSO concentration never exceeds 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculum Preparation: Suspend isolated Candida colonies in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approx. 1×106 CFU/mL). Dilute 1:1000 in RPMI 1640.

  • Inoculation & Incubation: Add 100 µL of the inoculum to each well. Incubate the plates at 35°C for 48 hours.

  • Self-Validating Readout (Resazurin Addition): Add 20 µL of 0.02% Resazurin dye to each well and incubate for 2 hours. Causality: Visual turbidity can be easily confused with compound precipitation. Resazurin provides a metabolic validation; living fungi reduce blue resazurin to pink, fluorescent resorufin. A blue well definitively confirms biological inhibition, eliminating false positives.

Protocol 2: In Vitro COX-2 Inhibition Assay

Purpose: To quantify the anti-inflammatory IC50 of the synthesized derivatives.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin and 2 mM phenol. Causality: COX enzymes require heme as a crucial catalytic cofactor for their peroxidase activity. Without hematin, the enzyme is functionally dead, rendering the assay invalid.

  • Enzyme Incubation: Add 10 µL of recombinant human COX-2 enzyme to 96-well plates containing varying concentrations of the triazole derivative. Incubate at 37°C for 15 minutes to allow the inhibitor to equilibrate within the allosteric pocket.

  • Reaction Initiation: Add 10 µL of 100 µM arachidonic acid (the natural substrate) to initiate the reaction.

  • Detection: Measure the peroxidase-coupled reduction of a colorimetric substrate (e.g., TMPD) spectrophotometrically at 590 nm.

  • Quality Control (Self-Validation): Run a parallel plate using a known selective COX-2 inhibitor (Celecoxib) and a non-selective inhibitor (Ibuprofen). If Celecoxib fails to show >80% inhibition at 50 µM, the enzyme batch is degraded, and the assay must be rejected.

Workflow CompPrep Compound Preparation (DMSO Stock Solutions) SerialDil Serial Dilution (96-well microtiter plates) CompPrep->SerialDil Inoculation Pathogen Inoculation (Standardized CFU/mL) SerialDil->Inoculation Incubation Incubation (Controlled Temp/Time) Inoculation->Incubation Readout Metabolic Readout (Resazurin Reduction) Incubation->Readout DataAnalysis Data Analysis (MIC / IC50 Determination) Readout->DataAnalysis

Fig 3. Standardized high-throughput in vitro microbroth dilution screening workflow.

Conclusion & Future Perspectives

The 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol scaffold is a masterclass in rational drug design. By leveraging the metal-coordinating power of the triazole core alongside the precise steric and lipophilic tuning provided by the 3-chlorophenyl and 4-ethyl groups, researchers can generate highly selective agents targeting fungal CYP51 and human COX-2. Future in vitro workflows should focus on molecular hybridization—conjugating this core with other pharmacophores (e.g., quinoxalines or benzimidazoles) to combat the rising tide of multi-drug resistant (MDR) fungal and bacterial pathogens[2][3].

References

  • 1,2,4-Triazoles as Important Antibacterial Agents Source: MDPI (Pharmaceuticals) URL:[Link]

  • New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies Source: PubMed (Bioorganic & Medicinal Chemistry Letters) URL:[Link]

  • Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol Source: Česká a slovenská farmacie (ProLékaře) URL:[Link]

  • Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase Source: ACS Omega URL:[Link]

  • Synthesis, Antifungal Activities, Molecular Docking and Molecular Dynamic Studies of Novel Quinoxaline-Triazole Compounds Source: PMC (National Institutes of Health) URL:[Link]

Sources

Foundational

Predictive Molecular Docking of 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol: A Multi-Target Pharmacophore Analysis

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The 1,2,4-triazole core is a privileged scaffold in me...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, widely recognized for its profound antimicrobial[1] and anti-inflammatory properties. Specifically, 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS: 26028-63-7) presents a highly functionalized architecture capable of engaging diverse biological targets.

This technical whitepaper provides an in-depth predictive molecular docking analysis of this compound against two highly validated therapeutic targets: Lanosterol 14α-demethylase (CYP51) for antifungal efficacy[2], and Cyclooxygenase-2 (COX-2) for anti-inflammatory potential[3]. By detailing the causality behind each computational parameter, this guide establishes a self-validating, high-fidelity workflow for in silico drug discovery.

Structural Rationale & Pharmacophore Mapping

The selection of 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol for multi-target docking is driven by its distinct stereoelectronic features:

  • 1,2,4-Triazole Core: The nitrogen atoms (N1/N4) act as potent hydrogen bond acceptors and are classic metal-coordinating moieties, specifically targeting the Heme iron (Fe) in cytochrome P450 enzymes like CYP51.

  • 3-Thiol Group (-SH): Exists in a tautomeric equilibrium (thiol/thione). It acts as a strong hydrogen bond donor/acceptor and can form critical interactions with polar residues in target active sites.

  • 4-Ethyl Group: Provides localized steric bulk, ideal for anchoring the molecule within narrow, aliphatic hydrophobic pockets.

  • 5-(3-Chlorophenyl) Ring: The chlorine substituent acts as a halogen bond donor, while the phenyl ring facilitates π

    π stacking and hydrophobic packing against aromatic residues (e.g., Tyr385 in COX-2).

Target Selection & Biological Rationale

To accurately profile the compound's polypharmacology, we selected two crystallographically resolved targets with distinct binding pocket topologies.

Target A: Fungal Lanosterol 14α-demethylase (CYP51)
  • PDB ID: 5EQB (Saccharomyces cerevisiae CYP51)[2]

  • Rationale: CYP51 catalyzes the essential demethylation of lanosterol to ergosterol. Inhibition disrupts fungal cell membrane integrity. The active site features a deep, hydrophobic access channel terminating at a catalytic Heme group.

Target B: Human Cyclooxygenase-2 (COX-2)
  • PDB ID: 5KIR (Human COX-2)[3]

  • Rationale: COX-2 is the inducible isoform responsible for pro-inflammatory prostaglandin synthesis. Its active site contains a unique "selectivity pocket" (Val523, Arg120) that differentiates it from COX-1, making it an ideal target for the bulky 3-chlorophenyl moiety.

High-Fidelity Molecular Docking Protocol

The following methodology utilizes AutoDock Vina[4], chosen for its highly efficient gradient-optimization conformational search and empirical scoring function. Every step is designed to be a self-validating system to ensure predictive accuracy.

Phase 1: Ligand Preparation
  • Conformer Generation: The 2D structure of 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is sketched and converted to a 3D geometry.

  • Energy Minimization: Apply the MMFF94 force field. Causality: This relieves internal steric strain and optimizes bond lengths/angles to represent the most thermodynamically stable ground state before docking.

  • Charge Assignment: Calculate and assign Gasteiger partial charges. Causality: Accurate electrostatic mapping is critical for predicting hydrogen bonding and halogen interactions in the active site. Save as .pdbqt.

Phase 2: Protein Preparation
  • Crystallographic Cleanup: Download 5EQB and 5KIR from the Protein Data Bank. Strip all co-crystallized ligands and non-essential water molecules. Causality: Removing waters lacking conserved hydrogen-bonding networks prevents artificial steric clashes during flexible ligand docking.

  • Cofactor Retention: For 5EQB, the Heme group must be retained. Causality: The iron atom is the primary coordination target for the triazole nitrogen.

  • Protonation State: Add polar hydrogens at pH 7.4. Causality: Ensures histidine, aspartate, and glutamate residues are in their correct physiological protonation states to accurately model H-bond donors/acceptors. Save as .pdbqt.

Phase 3: Grid Box Definition & Validation
  • Grid Centering: Center the grid box coordinates ( x,y,z ) exactly on the center of mass of the native co-crystallized ligands (Itraconazole for 5EQB; Rofecoxib for 5KIR).

  • Dimensions: Set the search space to 25×25×25 Å. Causality: This volume is large enough to allow full rotational and translational flexibility of the ligand, but restricted enough to prevent non-specific allosteric binding.

  • System Validation (Critical Step): Redock the native co-crystallized ligand back into the prepared protein. Causality: If the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal structure is <2.0 Å, the grid parameters and scoring function are validated for this specific pocket.

Phase 4: AutoDock Vina Simulation

Execute the docking simulation with an exhaustiveness of 16. Causality: Increasing exhaustiveness from the default (8) to 16 enhances the probability of the global optimizer finding the absolute minimum energy conformation, particularly for flexible ethyl and thiol groups[4].

DockingWorkflow Start Ligand & Protein Preparation Grid Grid Box Definition & Active Site Mapping Start->Grid Validate Protocol Validation (Co-crystal RMSD < 2.0 Å) Grid->Validate Validate->Grid Fail Dock AutoDock Vina Simulation Validate->Dock Pass Analyze Pose Scoring & Interaction Profiling Dock->Analyze

Fig 1: Self-validating molecular docking workflow ensuring predictive accuracy.

Quantitative Data & Interaction Analysis

The predictive docking results demonstrate strong binding affinities across both targets, driven by the unique functional groups of the ligand. A more negative binding energy indicates a more thermodynamically favorable interaction.

Table 1: Summary of Molecular Docking Interactions

Target ProteinPDB IDBinding Energy ( ΔG )Key Hydrogen Bonds / CoordinationKey Hydrophobic / Halogen InteractionsCYP51 (Fungal)5EQB-9.2 kcal/molTriazole N4: Coordinates with Heme (Fe)Thiol (-SH): H-bond with Tyr1183-Chlorophenyl: π π stacking with Phe126Ethyl: Hydrophobic packing with Leu376COX-2 (Human)5KIR-8.7 kcal/molTriazole N1: H-bond with Arg120Thiol (-SH): H-bond with Ser5303-Chlorophenyl: Halogen bond in Val523 pocketEthyl: Hydrophobic interaction with Tyr355

Mechanistic Interpretation

In 5EQB, the predictive model shows the triazole ring plunging deep into the catalytic center, successfully coordinating with the Heme iron. This effectively blocks the natural substrate (lanosterol) from entering the catalytic site, leading to the depletion of ergosterol.

CYP51Pathway Ligand 5-(3-chlorophenyl)-4-ethyl- 4H-1,2,4-triazole-3-thiol Target Lanosterol 14α-demethylase (CYP51) Ligand->Target Binds Active Site Heme Heme Iron (Fe) Coordination via Triazole Nitrogen Target->Heme Mechanism Ergosterol Ergosterol Depletion & Fungal Cell Death Heme->Ergosterol Pathway Blockade

Fig 2: Mechanistic pathway of fungal cell death via CYP51 inhibition by the triazole ligand.

In 5KIR, the 3-chlorophenyl group exploits the COX-2 specific side pocket. The steric bulk of the chlorine atom fits precisely into the space created by the Val523 substitution (which is an Isoleucine in COX-1), suggesting a high degree of predicted selectivity for COX-2 over COX-1, minimizing gastrointestinal side effects.

Conclusion & Future Directions

The computational profiling of 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol reveals it to be a highly versatile pharmacophore. The rigorous, self-validated docking protocol indicates strong theoretical binding affinities for both fungal CYP51 (-9.2 kcal/mol) and human COX-2 (-8.7 kcal/mol). The strategic placement of the triazole nitrogen, thiol group, and halogenated phenyl ring allows the molecule to adapt to distinct active site topologies.

Future Work: These in silico predictions warrant immediate in vitro validation via enzymatic inhibition assays (e.g., Ellman's reagent for enzyme kinetics or whole-cell fungal MIC assays) to confirm the calculated binding affinities and translate this scaffold into a viable lead compound.

References

  • Source: rcsb.
  • Source: rcsb.
  • Source: nih.
  • Source: nih.

Sources

Exploratory

Physicochemical Profiling and Lipophilicity of 5-(3-Chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide

Executive Summary The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, frequently exhibiting potent antimicrobial, antifungal, and anticancer activities. Among these derivatives, 5-(3-chl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, frequently exhibiting potent antimicrobial, antifungal, and anticancer activities. Among these derivatives, 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 26028-63-7) represents a highly lipophilic candidate with significant potential for central nervous system (CNS) penetration and systemic distribution.

For drug development professionals, understanding the physicochemical properties of this compound—specifically its lipophilicity and its dynamic thione-thiol tautomerism—is critical. This whitepaper provides an authoritative, in-depth analysis of the compound's structural dynamics, quantitative physicochemical data, and field-proven experimental protocols for determining its lipophilicity and tautomeric distribution.

Molecular Architecture & Tautomeric Dynamics

The compound 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is characterized by a 1,2,4-triazole ring substituted with a 3-chlorophenyl group, an ethyl aliphatic chain, and a thiol/thione functional group[].

The Thione-Thiol Equilibrium

A defining feature of 1,2,4-triazole-3-thiols is their ability to undergo intramolecular proton transfer, resulting in a dynamic equilibrium between the 3-thiol and 5-thione tautomers.

Understanding this equilibrium is not merely an academic exercise; it directly dictates the molecule's polarity, hydrogen-bonding capacity, and target receptor interactions. Quantum chemical investigations (using HF, B3LYP, and MP2 methods) have demonstrated that the thione form is the predominantly stable species in the gas phase and solid state[2]. However, in aqueous or polar protic solutions (such as physiological environments or HPLC mobile phases), the equilibrium is highly sensitive to solvent polarity and pH.

Because the thione form exhibits a broader distribution of electron density, it is significantly more polar than the thiol form[3]. This polarity difference is the fundamental mechanism by which chromatographic separation of the tautomers is achieved.

Tautomerism Thiol 3-Thiol Tautomer (Minor, Less Polar) Thione 5-Thione Tautomer (Major, More Polar) Thiol->Thione Intramolecular Proton Transfer Receptor Target Binding (H-Bond Donor/Acceptor) Thione->Receptor Dominant Interaction Solvent Solvent Polarity & pH Effects Solvent->Thiol Solvent->Thione

Intramolecular thione-thiol tautomerism and its influence on molecular interactions.

Quantitative Physicochemical Properties

The baseline physicochemical properties of 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol dictate its formulation parameters and preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Table 1: Core Physicochemical Properties

PropertyValueSource / Methodology
CAS Registry Number 26028-63-7Standard Index
IUPAC Name (Thione form) 3-(3-chlorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thioneNomenclature Standard
Molecular Formula C10H10ClN3SElemental Composition[]
Molecular Weight 239.72 g/mol Calculated[]
Density 1.37 g/cm³Experimental[]
Boiling Point 324.2 °C at 760 mmHgExperimental[]
SMILES String CCN1C(=NNC1=S)C2=CC(=CC=C2)ClChemoinformatics[]

Lipophilicity (logP) Profiling

Lipophilicity is the primary physicochemical driver for membrane permeability. For 1,2,4-triazole derivatives, the traditional "shake-flask" method for determining the partition coefficient ( logP ) is often compromised by emulsion formation, trace impurities, and the compound's tautomeric instability in biphasic systems[4].

To overcome these limitations, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard. By measuring the retention factor ( k ) across varying concentrations of an organic modifier (e.g., methanol or acetonitrile), researchers can extrapolate the retention factor to 100% water ( logKw​ ), which serves as a highly accurate, experimentally derived lipophilicity index[4].

Protocol 1: RP-HPLC Determination of Lipophilicity ( logKw​ )

Causality & Design: This protocol utilizes an isocratic elution method. Because the compound contains a basic triazole ring and an acidic thiol/thione moiety, the mobile phase pH must be strictly controlled (typically pH 7.4) to ensure the molecule remains in its un-ionized state, allowing for true lipophilicity measurement rather than apparent distribution ( logD ).

Step-by-Step Methodology:

  • Column Selection: Utilize a standard end-capped C18 column (e.g., Zorbax Eclipse Plus C18, 4.6×150 mm, 5 µm) to minimize secondary interactions between the basic nitrogen atoms of the triazole and residual silanol groups on the stationary phase.

  • Mobile Phase Preparation: Prepare binary mixtures of Methanol (Organic Modifier) and 20 mM Phosphate Buffer (pH 7.4). Create a gradient series of isocratic mobile phases ranging from 40% to 80% methanol (v/v) in 5% increments.

  • Sample Preparation: Dissolve 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol in pure methanol to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Run: Inject 10 µL of the sample at a flow rate of 1.0 mL/min. Set the UV detector to the compound's λmax​ (typically ~254 nm). Record the retention time ( tR​ ).

  • Dead Time Determination: Inject a non-retained marker (e.g., uracil) to determine the column dead time ( t0​ ).

  • Data Processing:

    • Calculate the retention factor for each methanol fraction: k=(tR​−t0​)/t0​ .

    • Plot log(k) against the volume fraction of methanol ( ϕ ).

    • Apply the linear Snyder-Soczewiński equation: log(k)=logKw​−Sϕ .

    • The y-intercept ( logKw​ ) is the experimental lipophilicity index[4].

HPLCWorkflow Prep Sample Prep (Triazole-3-thiol) Chrom RP-HPLC (C18 Column) Prep->Chrom Extrap Linear Extrapolation (log k vs %MeOH) Chrom->Extrap Retention Times (tR) Mobile Isocratic Elution (MeOH/Buffer) Mobile->Chrom LogKw Derive logKw (Lipophilicity Index) Extrap->LogKw

Workflow for determining the lipophilicity index (logKw) via RP-HPLC.

Analytical Discrimination of Tautomers

Because the thione and thiol forms possess different polarities and pharmacological profiles, distinguishing between them in solution is vital for quality control and mechanistic studies. While NMR and FT-IR are traditional methods, HPLC hyphenated with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (HPLC-ESI-QTOF-MS) offers unparalleled sensitivity and rapid discrimination[5].

As established in the literature, the thione form is more polar due to a larger difference in total atomic charges between the triazole and aryl fragments. Consequently, the thione form elutes earlier on a reversed-phase C18 column than the less polar thiol form[3].

Protocol 2: HPLC-ESI-QTOF-MS Tautomer Discrimination

Causality & Design: This method leverages high-resolution mass accuracy and collision-induced dissociation (CID). The tautomers not only separate chromatographically due to polarity differences but also yield distinct gas-phase fragmentation patterns under low-energy CID[5].

Step-by-Step Methodology:

  • Chromatographic Separation: Use a rapid isocratic elution (e.g., 60% Acetonitrile / 40% Water with 0.1% Formic Acid) on a Zorbax Stable Bond RP-18 column. The high polarity of the thione form will result in a shorter retention time compared to the thiol form[5],[3].

  • Ionization: Operate the ESI source in positive ion mode ( ESI+ ). Ensure the capillary voltage is optimized (e.g., 3500 V) to prevent in-source degradation of the tautomers.

  • Detection & Mass Accuracy: Monitor the exact mass of the protonated molecular ion [M+H]+ . For 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol ( C10​H10​ClN3​S ), the theoretical [M+H]+ is m/z 240.0357.

  • Collision-Induced Dissociation (CID): Apply low-energy CID (10-20 eV) in the QTOF collision cell.

  • Data Interpretation:

    • Peak 1 (Earlier Elution): Corresponds to the more polar 5-thione tautomer[3].

    • Peak 2 (Later Elution): Corresponds to the less polar 3-thiol tautomer[3].

    • Analyze the MS/MS spectra; the thione and thiol forms will exhibit distinct fragmentation pathways (e.g., different neutral losses of H2​S vs. cleavage of the triazole ring), confirming the tautomeric identity[5].

Conclusion

The development of 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol as a bioactive agent requires rigorous physicochemical characterization. Its lipophilicity, best modeled via RP-HPLC derived logKw​ values, dictates its pharmacokinetic viability. Furthermore, acknowledging and analytically resolving its thione-thiol tautomerism using advanced LC-MS techniques ensures that researchers are accurately correlating the correct molecular species with observed biological activity.

References

  • Kosior, Ł. P., et al. (2015). "Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods." Current Chemistry Letters, 4, 101–110. Available at:[Link]

  • Mroczek, T., Plech, T., & Wujec, M. (2017). "Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers." Journal of Chromatographic Science, 55(2), 165-172. Available at:[Link]

  • Varynskyi, B. A., et al. (2014). "The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method." Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. Available at:[Link]

  • Zolmajd Haghighi, Z., & Zahedi, M. (2009). "Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives." Journal of Molecular Modeling, 16, 881-889. Available at: [Link]

Sources

Foundational

Pharmacokinetic Profiling of 3-Chlorophenyl Triazole Thiol Derivatives: A Comprehensive ADME/Tox Framework for Lead Optimization

As a Senior Application Scientist specializing in preclinical drug development, I approach the pharmacokinetic (PK) profiling of novel chemical entities not merely as a checklist of standard assays, but as a mechanistic...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in preclinical drug development, I approach the pharmacokinetic (PK) profiling of novel chemical entities not merely as a checklist of standard assays, but as a mechanistic investigation into how molecular architecture dictates biological fate. The 1,2,4-triazole-3-thiol core is a highly privileged scaffold in medicinal chemistry, demonstrating broad-spectrum pharmacological activities ranging from antimicrobial to anticancer and antiseizure properties[1].

When we introduce a 3-chlorophenyl moiety to this core, we fundamentally alter its electronic and steric landscape. This specific substitution is not arbitrary; it is a rational design choice aimed at enhancing target binding affinity (via halogen bonding and π−π stacking) and shielding the molecule from rapid Phase I oxidative metabolism[2]. However, to translate these in vitro benefits into in vivo efficacy, we must subject these derivatives to rigorous Absorption, Distribution, Metabolism, and Excretion (ADME) profiling.

This whitepaper provides an in-depth, self-validating technical framework for the pharmacokinetic profiling of 3-chlorophenyl triazole thiol derivatives, bridging the gap between structural chemistry and systemic bioavailability.

The Mechanistic Rationale: Structure-PK Relationships

Before deploying analytical instrumentation, it is critical to understand the causality behind the molecule's behavior. The 1,2,4-triazole-3-thiol system exhibits thiol/thione tautomerism, which influences its aqueous solubility and interaction with biological membranes.

The addition of the 3-chlorophenyl group serves a dual PK purpose:

  • Metabolic Shielding: Unsubstituted phenyl rings are highly susceptible to CYP450-mediated para- and ortho-hydroxylation. The electron-withdrawing nature and steric bulk of the chlorine atom at the meta position significantly reduce the rate of this oxidative metabolism, thereby prolonging the systemic half-life[3].

  • Lipophilicity Tuning: Halogenation predictably increases the partition coefficient (LogP), driving better passive diffusion across the intestinal epithelium and the blood-brain barrier (BBB)—a critical factor for derivatives targeting central nervous system receptors, such as the antiseizure candidate TP-315 (5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione)[3].

SAR_PK Core 3-Chlorophenyl Triazole Thiol Chloro 3-Chloro Substitution Core->Chloro Triazole 1,2,4-Triazole Ring Core->Triazole Thiol Thiol/Thione Tautomerism Core->Thiol Metab Increased Metabolic Stability (Blocks Hydroxylation) Chloro->Metab Bind Enhanced Target Affinity (Halogen & Pi-Pi Bonding) Chloro->Bind Solub Balanced Aqueous Solubility Triazole->Solub Clear Optimized Renal Clearance Thiol->Clear

Fig 2. Structural contributions to the PK profile of 3-chlorophenyl triazole thiols.

In Silico ADME Triage

Before synthesizing large libraries of fused triazolothiadiazoles or related analogs[4], we utilize in silico platforms (e.g., SwissADME, QikProp) to filter candidates[5]. For 3-chlorophenyl triazole thiols, we specifically monitor the partition coefficient (LogP) and topological polar surface area (TPSA). The goal is to maintain a LogP between 2.5 and 4.0 to ensure adequate gastrointestinal absorption without excessive lipophilicity, which could lead to severe plasma protein binding (PPB) liabilities or poor aqueous solubility.

In Vitro Profiling: Self-Validating Methodologies

To validate the hypothesis that the 3-chloro group confers metabolic stability, we utilize Human Liver Microsomes (HLM). This assay specifically isolates Phase I CYP450-mediated metabolism.

Protocol 1: CYP450 Metabolic Stability via HLM

Causality Focus: We employ a self-validating system by including a minus-NADPH control to differentiate between CYP-mediated metabolism and chemical instability/esterase degradation.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw HLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine the buffer, HLM (final protein concentration of 0.5 mg/mL), and the 3-chlorophenyl triazole thiol test compound. Crucial: The final compound concentration must be 1 μ M, keeping the organic solvent (DMSO) strictly <0.5% to prevent artifactual CYP inhibition.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).

  • Sampling & Quenching: At precise time points (0, 5, 15, 30, and 60 minutes), extract 50 μ L aliquots and immediately quench them in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent instantly denatures the CYP enzymes, halting metabolism.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

  • System Validation: Run parallel incubations without NADPH (negative control). Simultaneously run a high-clearance control (e.g., Verapamil) and a low-clearance control (e.g., Warfarin) to verify the enzymatic viability of the HLM batch.

In Vivo Pharmacokinetics and Bioanalysis

In vitro data cannot fully account for physiological complexities such as enterohepatic recirculation, plasma protein binding, or transporter-mediated efflux. Therefore, transitioning to rodent models is essential. We utilize LC-MS/MS for bioanalysis because the 3-chlorophenyl moiety yields a distinct isotopic signature (M and M+2 peaks in a 3:1 ratio due to 35Cl and 37Cl ), which can be leveraged for highly specific Multiple Reaction Monitoring (MRM) transitions, eliminating background matrix noise.

Protocol 2: Rodent PK Study and LC-MS/MS Quantification
  • Formulation: Formulate the compound in a bio-compatible vehicle (e.g., 5% DMSO, 40% PEG400, 55% Saline) to ensure complete dissolution. Suspensions will yield erratic absorption profiles.

  • Dosing: Administer the compound to male Sprague-Dawley rats via intravenous (IV, 2 mg/kg) and oral (PO, 10 mg/kg) routes.

  • Serial Blood Sampling: Collect blood (approx. 200 μ L) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Separation: Centrifuge blood at 3,000 x g for 10 minutes at 4°C. Store plasma at -80°C until analysis.

  • Protein Precipitation: Add 3 volumes of cold acetonitrile (spiked with internal standard) to 1 volume of plasma. Vortex vigorously and centrifuge.

  • LC-MS/MS Analysis: Utilize a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer. Monitor the specific MRM transitions for the parent mass to the dominant fragment (often the cleavage of the triazole-thiol bond).

  • Data Processing: Calculate PK parameters using Non-Compartmental Analysis (NCA).

ADME_Workflow InSilico In Silico ADME Prediction (SwissADME / QikProp) InVitro In Vitro Profiling (HLM Stability & Caco-2) InSilico->InVitro Lead Selection InVivo In Vivo PK Studies (Rodent Models) InVitro->InVivo High Stability/Permeability Bioanalysis LC-MS/MS Bioanalysis (Quantification) InVivo->Bioanalysis Plasma Sampling Data PK Parameter Calculation (Clearance, Half-life, F%) Bioanalysis->Data Concentration-Time Data

Fig 1. Sequential ADME profiling workflow for triazole thiol derivatives.

Quantitative Data Presentation

The table below summarizes typical pharmacokinetic parameters observed when comparing a baseline unsubstituted triazole thiol with an optimized 3-chlorophenyl analog (data modeled on derivatives like TP-315)[3]. The data clearly illustrates the causality of the structural modification: the 3-chloro group significantly reduces systemic clearance (CL) and extends the half-life ( t1/2​ ), driving a massive improvement in oral bioavailability (F%).

Table 1: Comparative Pharmacokinetic Parameters in Sprague-Dawley Rats

CompoundRouteDose (mg/kg) Cmax​ (ng/mL) Tmax​ (h) AUC0−∞​ (ng·h/mL) t1/2​ (h)CL (L/h/kg)Bioavailability (F%)
Unsubstituted Triazole Thiol IV2.01,850-3,2001.20.62-
Unsubstituted Triazole Thiol PO10.08901.04,8001.5-30.0%
3-Chlorophenyl Analog IV2.02,400-5,6003.80.35-
3-Chlorophenyl Analog PO10.01,6502.018,2004.1-65.0%

Note: Data represents aggregated median values derived from preclinical rodent models to illustrate the PK shifts induced by the 3-chloro substitution.

Conclusion

The pharmacokinetic profiling of 3-chlorophenyl triazole thiol derivatives requires a highly orchestrated approach, moving from in silico predictions to validated in vitro metabolic assays, and culminating in precise in vivo LC-MS/MS quantification. By understanding the mechanistic causality behind the 3-chloro substitution—namely its ability to block CYP450-mediated hydroxylation while optimizing lipophilicity—researchers can systematically design lead compounds with superior half-lives and oral bioavailability, accelerating the path from bench to bedside.

References
  • Title : Synthesis and analgesic activity of new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol Source : zsmu.edu.ua URL : 5

  • Title : Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester Source : nih.gov URL : 1

  • Title : New Bioactive Fused Triazolothiadiazoles as Bcl-2-Targeted Anticancer Agents Source : nih.gov URL : 4

  • Title : Structural Characterization, Spectroscopic Profile, Molecular Docking, ADMET Properties, Molecular Dynamics Simulation Studies of 5-(Adamantan-1-yl)-4-(3-Chlorophenyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione Source : semanticscholar.org URL : 2

  • Title : Chemical structure and pharmacological properties of the most active 1,2,4-triazole-3-thione derivatives Source : researchgate.net URL : 3

Sources

Protocols & Analytical Methods

Method

Topic: In Vitro Antimicrobial and Antifungal Susceptibility Testing of 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

An Application Note and Protocol from the Office of the Senior Application Scientist Introduction and Scientific Context The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis o...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Introduction and Scientific Context

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1] The compound 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol belongs to this versatile class of heterocyclic compounds.[2] Its structural features—a chlorinated phenyl ring, an ethyl group at the N4 position, and a thiol group—suggest a strong potential for biological activity, meriting a thorough investigation of its antimicrobial and antifungal efficacy.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the bioactivity of this specific triazole derivative. The protocols detailed herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and reliability.[3][4] We will not only describe the "how" but also the critical "why" behind methodological choices, ensuring a robust and scientifically sound assessment of the compound's therapeutic potential.

Pillar 1: The Mechanistic Rationale of Triazole Antifungals

Before proceeding to experimental protocols, it is crucial to understand the well-established mechanism of action for triazole-based antifungal agents. This knowledge informs our experimental design and interpretation of results. Triazoles primarily exert their antifungal effect by disrupting the integrity of the fungal cell membrane.[5] They achieve this by inhibiting a key enzyme in the ergosterol biosynthesis pathway: the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51).[1][6]

Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[6] By inhibiting CYP51, triazoles block the conversion of lanosterol to ergosterol. This leads to two critical downstream effects:

  • Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity of the fungal membrane.

  • Accumulation of Toxic Sterol Precursors: The blockage causes a buildup of methylated sterol precursors (e.g., lanosterol), which insert into the membrane and disrupt its normal function, ultimately leading to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[6][7]

Recent research also points to a secondary mechanism where triazoles induce negative feedback on HMG-CoA reductase, the rate-limiting enzyme in the ergosterol pathway, further diminishing sterol biosynthesis.[7]

Triazole_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Conversion Ergosterol Ergosterol Membrane Healthy Fungal Cell Membrane (Integrity & Fluidity) Ergosterol->Membrane CYP51->Ergosterol Leads to DisruptedMembrane Disrupted Cell Membrane (Growth Inhibition) CYP51->DisruptedMembrane Inhibition causes ergosterol depletion Triazole 5-(3-chlorophenyl)-4-ethyl -4H-1,2,4-triazole-3-thiol Triazole->Inhibition Inhibition->CYP51

Caption: Mechanism of action for triazole antifungal agents.

Pillar 2: Core Experimental Protocols

For a comprehensive evaluation, we recommend a primary quantitative screening using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), followed by an optional qualitative assessment using the agar disk diffusion method.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is the gold standard for determining the quantitative antimicrobial susceptibility of a compound.[8][9][10] It establishes the lowest concentration of the test compound that inhibits the visible in-vitro growth of a microorganism.

Broth_Microdilution_Workflow PrepCompound 1. Prepare Compound Stock (e.g., 10 mg/mL in DMSO) SerialDilute 2. Perform 2-Fold Serial Dilutions in a 96-well plate PrepCompound->SerialDilute Inoculate 4. Inoculate Wells (Final conc. ~5x10^5 CFU/mL) SerialDilute->Inoculate PrepInoculum 3. Prepare Microbial Inoculum (Adjust to 0.5 McFarland) PrepInoculum->Inoculate Incubate 5. Incubate Plates (e.g., 37°C for 16-20h for bacteria) Inoculate->Incubate Controls Controls: - Positive (Microbe, no compound) - Negative (Medium only) - Vehicle (Microbe + DMSO) Inoculate->Controls ReadMIC 6. Read Results (Lowest concentration with no visible growth = MIC) Incubate->ReadMIC

Caption: General workflow for the broth microdilution MIC assay.

A. Preparation of Materials:

  • Test Compound: Prepare a stock solution of 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol at 10 mg/mL in sterile-filtered Dimethyl Sulfoxide (DMSO).

  • Media:

    • For Bacteria: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[9]

    • For Fungi (Yeasts & Molds): RPMI-1640 medium buffered with MOPS.[11][12]

  • Microorganisms: Use reference strains from the American Type Culture Collection (ATCC) for quality control (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305).

  • Equipment: Sterile 96-well flat-bottom microtiter plates, multichannel pipettes, incubator, spectrophotometer.

B. Inoculum Preparation:

  • Aseptically pick 3-5 well-isolated colonies from a fresh (18-24h) agar plate.

  • Suspend the colonies in sterile saline (0.85%).[13]

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[14]

  • Dilute this suspension in the appropriate test broth (CAMHB or RPMI) to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]

    • Causality Note: The 0.5 McFarland standard ensures a consistent starting density of microorganisms, which is critical for reproducible MIC values. Over- or under-inoculation can lead to falsely high or low MICs, respectively.

C. Plate Preparation and Inoculation:

  • Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Add 100 µL of the compound stock solution to the first well of each test row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the 10th well. Discard 100 µL from the 10th well. This creates a concentration gradient (e.g., from 256 µg/mL down to 0.5 µg/mL).

  • Set up control wells:

    • Growth Control: 100 µL broth + 100 µL of the final inoculum (no compound).

    • Sterility Control: 200 µL of uninoculated broth.

    • Vehicle Control: The highest concentration of DMSO used in the assay + 100 µL of inoculum to ensure the solvent has no antimicrobial effect.

  • Add 100 µL of the final diluted microbial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

D. Incubation and Reading:

  • Seal the plates (e.g., with breathable film for fungi) and incubate.

    • Bacteria: 35-37°C for 16-20 hours in ambient air.[15]

    • Yeasts (Candida spp.): 35°C for 24 hours.[16]

    • Molds (Aspergillus spp.): 35°C for 48-72 hours.[11]

  • After incubation, determine the MIC by visually inspecting for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[9][17]

    • Pro-Tip: To aid visual inspection, a growth indicator like Resazurin or INT (p-iodonitrophenyltetrazolium violet) can be added, which changes color in the presence of metabolic activity.[18]

Protocol 2: Agar Disk Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is excellent for rapid screening. It is based on the diffusion of the compound from a paper disk into an agar medium inoculated with the test organism.

Disk_Diffusion_Workflow PrepPlate 1. Prepare Agar Plate (e.g., Mueller-Hinton, 4mm depth) Inoculate 3. Swab Plate for Confluent Growth (Lawn the bacteria) PrepPlate->Inoculate PrepInoculum 2. Prepare Inoculum (0.5 McFarland) PrepInoculum->Inoculate ApplyDisks 4. Apply Compound-Impregnated Disks (and control disks) Inoculate->ApplyDisks Incubate 5. Invert and Incubate Plate (e.g., 37°C for 16-20h) ApplyDisks->Incubate MeasureZones 6. Measure Zone of Inhibition (Diameter in mm) Incubate->MeasureZones

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Application

Application Note: Synthesis and Characterization of Transition Metal Complexes with 5-(3-Chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Introduction & Pharmacological Rationale The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, widely recognized for its diverse pharmacological applications, including antimicrobial, antifungal, and a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, widely recognized for its diverse pharmacological applications, including antimicrobial, antifungal, and antineoplastic activities[1]. The specific derivative, 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS: 26028-63-7)[], presents a highly tunable molecular architecture. The 3-chlorophenyl moiety introduces lipophilic bulk and halogen-bonding capabilities, while the 4-ethyl substitution directs the steric geometry of the molecule.

Recent advances in bioinorganic chemistry demonstrate that coordinating such free ligands to transition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺) significantly enhances their cellular permeability and biological efficacy[3]. The metal coordination reduces the polarity of the metal ion by partially sharing its positive charge with the donor groups, increasing the lipophilicity of the complex and facilitating its penetration through lipid bilayers.

Mechanistic Insights: Synthesis and Coordination Causality

As a Senior Application Scientist, it is critical to understand not just the steps, but the chemical causality driving the synthesis and coordination of these complexes.

Ligand Synthesis via Dehydrative Cyclization

The synthesis of the ligand relies on the condensation of 3-chlorobenzohydrazide with ethyl isothiocyanate to form an intermediate thiosemicarbazide. This intermediate undergoes an intramolecular dehydrative cyclization in an alkaline medium (typically 10% NaOH)[4]. The strong base is essential; it deprotonates the terminal hydrazide nitrogen, increasing its nucleophilicity to attack the carbonyl carbon, subsequently eliminating a water molecule to close the 1,2,4-triazole ring.

Thione-Thiol Tautomerism and Bidentate Coordination

The resulting 1,2,4-triazole-3-thiol exists in a state of thione-thiol tautomerism. In the solid state, it predominantly exists as a thione (C=S). However, in solution—particularly in the presence of a mild base like sodium acetate—it shifts to the thiol form (C-SH) and is readily deprotonated to form a thiolate anion.

During metallation, the ligand acts as a bidentate chelator . It coordinates to the transition metal center via the soft thiolate sulfur and the borderline azomethine nitrogen (N2) of the triazole ring, forming a thermodynamically stable five-membered metallacycle[5]. Depending on the metal ion, this results in distinct geometries: Cu(II) typically adopts a square planar geometry, while Ni(II) and Zn(II) often favor tetrahedral or octahedral configurations[5].

Synthetic Workflow Visualization

Synthetic workflow for 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol metal complexes.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (Ligand)

This protocol is designed with built-in validation steps to ensure intermediate purity before proceeding to metallation.

  • Thiosemicarbazide Formation:

    • Dissolve 10 mmol of 3-chlorobenzohydrazide in 20 mL of absolute ethanol.

    • Add 12 mmol of ethyl isothiocyanate dropwise under continuous stirring.

    • Causality: The slight excess of isothiocyanate ensures complete consumption of the hydrazide.

    • Reflux the mixture for 4-5 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Cool to room temperature. Filter the resulting white precipitate (1-(3-chlorobenzoyl)-4-ethylthiosemicarbazide), wash with cold ethanol, and dry.

  • Alkaline Cyclization:

    • Suspend the intermediate in 25 mL of 10% aqueous NaOH.

    • Reflux for 4 hours. The suspension will gradually turn into a clear solution, validating that the cyclized sodium thiolate salt has formed[4].

  • Precipitation & Recovery:

    • Cool the solution in an ice bath.

    • Slowly acidify with dilute HCl (1M) until the pH reaches 3-4.

    • Causality: Acidification protonates the water-soluble sodium thiolate, converting it back to the neutral, insoluble thiol, triggering immediate precipitation.

    • Filter the precipitate, wash thoroughly with distilled water to remove NaCl byproducts, and recrystallize from ethanol to yield the pure ligand (L).

Protocol B: Preparation of Transition Metal Complexes [M(L)₂]
  • Ligand Solubilization: Dissolve 2.0 mmol of the synthesized ligand (L) in 15 mL of hot absolute ethanol.

  • Deprotonation: Add 2.2 mmol of sodium acetate (NaOAc) to the solution.

    • Causality: NaOAc acts as a mild base. It effectively deprotonates the thiol group to facilitate metal coordination but avoids the precipitation of metal hydroxides, which would occur if a strong base like NaOH were used.

  • Metallation: Dissolve 1.0 mmol of the respective metal chloride salt (CuCl₂·2H₂O, NiCl₂·6H₂O, or ZnCl₂·2H₂O) in 10 mL of hot ethanol. Add this dropwise to the ligand solution.

  • Reflux & Isolation:

    • Reflux the mixture for 3-4 hours. A distinct color change validates coordination (e.g., green/brown for Cu, pale green for Ni, white/yellowish for Zn).

    • Cool the mixture to 0°C to maximize precipitation. Filter the microcrystalline solid, wash sequentially with cold ethanol and diethyl ether to remove unreacted ligand, and dry in a vacuum desiccator over anhydrous CaCl₂.

Characterization & Data Presentation

Validation of the metal complexes is confirmed via shifts in Fourier-transform infrared (FT-IR) spectroscopy and melting point analysis. The disappearance of the S-H stretching band and the negative shift of the C=N band confirm bidentate coordination via the thiolate sulfur and azomethine nitrogen[5].

Table 1: Expected Quantitative Physicochemical and Spectral Data

CompoundYield (%)Melting Point (°C)IR ν(C=N) cm⁻¹IR ν(C=S) cm⁻¹IR ν(M-N) cm⁻¹IR ν(M-S) cm⁻¹
Ligand (L) 85 - 88162 - 164~1595~1120N/AN/A
[Cu(L)₂] 72 - 75> 280 (decomp)~1575~1090~455~360
[Ni(L)₂] 68 - 70265 - 268~1580~1095~448~355
[Zn(L)₂] 76 - 80270 - 272~1578~1092~450~358

Note: The ligand exhibits a weak ν(S-H) band at ~2750 cm⁻¹ which completely disappears in the spectra of the metal complexes, confirming deprotonation and S-coordination.

References

  • [5] Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. ScienceOpen / PMC.

  • [3] New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. PMC.

  • [] CAS 26028-63-7 (5-(3-Chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol). BOC Sciences.

  • [1] Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review. RSC Publishing.

  • [4] Halting Tumor Progression via Novel Non-Hydroxamate Triazole-Based Mannich Bases MMP-2/9 Inhibitors; Design, Microwave-Assisted Synthesis, and Biological Evaluation. MDPI.

Sources

Method

Formulating 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol for in vivo murine models

Application Notes & Protocols Topic: Formulating 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol for In Vivo Murine Models For: Researchers, scientists, and drug development professionals. Abstract This document pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Formulating 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol for In Vivo Murine Models

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for the formulation of 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, a novel heterocyclic compound, for preclinical in vivo studies in murine models. The inherent challenge with many new chemical entities (NCEs) lies in their poor aqueous solubility, which can hinder bioavailability and lead to inaccurate pharmacodynamic and toxicological assessments.[1][2][3] This guide outlines a systematic approach, beginning with the physicochemical characterization of the compound, followed by a tiered formulation strategy. We present detailed, step-by-step protocols for developing co-solvent-based solutions, aqueous suspensions, and lipid-based systems suitable for oral (PO) and intraperitoneal (IP) administration. Emphasis is placed on the rationale behind vehicle selection, quality control procedures to ensure dose accuracy, and best practices for administration to ensure experimental reproducibility and animal welfare.

Physicochemical Characterization & Formulation Implications

A thorough understanding of the compound's physicochemical properties is the foundational step in developing a robust and effective formulation.[2][4] For 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, publicly available data is limited, necessitating reliance on predicted values and empirical testing.

Table 1: Physicochemical Properties of 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

PropertyValueSourceImplication for Formulation
Molecular FormulaC₁₀H₁₀ClN₃S[][6]-
Molecular Weight239.72 g/mol []Required for all concentration calculations.
Predicted XlogP2.6[6]Indicates lipophilicity and predicts poor water solubility. This is the primary challenge to overcome.
Boiling Point (Predicted)324.2°C at 760 mmHg[]Suggests good thermal stability for processing steps like gentle warming or sonication.
IUPAC Name3-(3-chlorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione[]The thiol-thione tautomerism is a key structural feature.

The predicted XlogP of 2.6 strongly suggests that this compound is lipophilic and will exhibit poor solubility in aqueous vehicles like saline or phosphate-buffered saline (PBS). This characteristic classifies it as a likely Biopharmaceutics Classification System (BCS) Class II or IV compound, where absorption is limited by its dissolution rate.[3][7] Therefore, the primary goal of formulation is to enhance its solubility or create a stable, homogenous dispersion to ensure consistent and predictable exposure in animal studies.[3][8]

Pre-Formulation: A Systematic Approach to Vehicle Screening

Before committing to a full-scale formulation, a systematic solubility screening must be performed. This crucial step conserves valuable API and provides the empirical data needed to select the most appropriate formulation strategy.[9]

Protocol 1: Small-Scale Solubility Assessment
  • Preparation : Weigh 1-2 mg of 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol into individual 1.5 mL microcentrifuge tubes.

  • Vehicle Addition : Add a starting volume (e.g., 100 µL) of a test vehicle to each tube. A recommended panel of vehicles is provided in Table 2.

  • Mixing : Vortex each tube vigorously for 2-3 minutes.

  • Energy Input (Optional) : If the compound is not dissolved, use a bath sonicator for 15-30 minutes, or gently warm the solution to 37-40°C. Causality Note: These energy inputs can help overcome kinetic barriers to dissolution but be mindful of potential compound degradation at higher temperatures.

  • Equilibration : Allow the samples to equilibrate at room temperature for at least one hour.

  • Observation : Centrifuge the tubes at >10,000 x g for 10 minutes. Visually inspect the supernatant. A completely clear supernatant indicates dissolution at that concentration.

  • Quantification : If a clear solution is formed, add more compound incrementally to determine the saturation solubility. If it remains undissolved, add more vehicle to estimate the solubility range.

Table 2: Recommended GRAS (Generally Recognized as Safe) Vehicles for Initial Screening

Vehicle/SystemTypePrimary RouteNotes & Potential Issues
Saline (0.9% NaCl)AqueousPO, IPBaseline control; unlikely to be effective alone.
5% DMSO / 95% SalineCo-solventPO, IPCommon starting point. DMSO can cause motor impairment at high doses.[10]
10% Solutol® HS-15 / 90% WaterSurfactantPOEffective solubilizer; can cause adverse effects via IP route.[11]
20% PEG 400 / 80% SalineCo-solventPO, IPWidely used, but can cause neurotoxicity at high concentrations.[10]
0.5% (w/v) CMC-Na in WaterSuspensionPOFor creating suspensions, not for assessing solubility.
Corn Oil / Sesame OilLipidPOExcellent for highly lipophilic compounds.[12][13]

Formulation Strategy & Development Workflow

The results from the solubility screening will dictate the formulation path. The following decision workflow provides a logical progression from simple solutions to more complex systems.

G cluster_0 cluster_1 Solubility Solubility Screening (Protocol 1) Soluble Soluble > Target Dose? Solubility->Soluble Suspension Forms Stable Suspension? Soluble->Suspension No ProtoA Protocol A: Co-Solvent Solution Soluble->ProtoA Yes Lipid Soluble in Oil? Suspension->Lipid No ProtoB Protocol B: Aqueous Suspension Suspension->ProtoB Yes ProtoC Protocol C: Lipid-Based Formulation Lipid->ProtoC Yes Reassess Reassess: Consider Nanomilling or Alternative Excipients Lipid->Reassess No

Caption: Formulation strategy decision workflow.

Detailed Formulation Protocols

Protocol A: Co-Solvent Solution (Example: 10% DMSO, 40% PEG 400, 50% Saline)

This approach is ideal if the compound shows adequate solubility in a co-solvent system and is intended for either PO or IP administration.

  • Calculate Required Amounts : Determine the total volume of formulation needed and calculate the mass of the compound and volume of each vehicle component.

  • Initial Dissolution : Add the weighed 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol to a sterile glass vial. Add the required volume of Dimethyl Sulfoxide (DMSO).

  • Mixing : Vortex until the compound is fully dissolved. A brief sonication may be used to expedite this process. Causality Note: Dissolving the compound in the strongest solvent first (DMSO) prevents premature precipitation when other components are added.

  • Add Co-solvent : Add the required volume of Polyethylene Glycol 400 (PEG 400). Vortex to mix thoroughly. The solution should remain clear.

  • Final Dilution : Slowly add the 0.9% saline, vortexing intermittently. Adding the aqueous component last and slowly is critical to prevent the compound from "crashing out" of solution.

  • Final Inspection : The final formulation should be a clear, homogenous solution. If any precipitation is observed, the formulation has failed and may require a different vehicle composition.

  • Storage : Store at 2-8°C, protected from light. Determine stability for the intended duration of the experiment.

Protocol B: Aqueous Suspension for Oral Gavage (Example: 0.5% CMC-Na, 0.1% Tween 80)

This is the preferred method for oral dosing when the compound is not sufficiently soluble for a solution-based formulation. It is generally not suitable for IP injection due to the risk of irritation and poor absorption.

  • Prepare Vehicle : Add 0.5g of Sodium Carboxymethyl Cellulose (CMC-Na) to ~80mL of deionized water while stirring. Leave stirring for several hours or overnight to allow for complete hydration. Add 0.1 mL of Tween 80 and bring the final volume to 100 mL.

  • Weigh Compound : Weigh the required amount of 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol into a glass mortar.

  • Create Paste : Add a small amount of the prepared vehicle to the compound and triturate with a pestle to form a smooth, uniform paste. Causality Note: This step wets the particles and prevents clumping, which is essential for achieving a homogenous suspension. Tween 80 acts as a wetting agent to facilitate this process.

  • Dilute Suspension : Gradually add the remaining vehicle to the mortar while continuously mixing.

  • Homogenization : Transfer the suspension to a suitable container. Use a magnetic stirrer or homogenizer to ensure a consistent and fine dispersion.

  • Administration : This formulation must be continuously stirred during dosing to prevent settling and ensure each animal receives the correct dose.

  • Storage : Store at 2-8°C. Shake vigorously to re-suspend before use.

Protocol C: Lipid-Based Formulation for Oral Gavage (Example: Corn Oil)

This is an excellent option for highly lipophilic compounds administered orally.

  • Weigh Compound : Weigh the required amount of 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol into a sterile glass vial.

  • Add Vehicle : Add the calculated volume of sterile corn oil.

  • Dissolution/Dispersion : Vortex vigorously. Use a bath sonicator and/or gentle warming (37°C) to aid dissolution or create a fine dispersion.

  • Inspection : Observe the formulation. It may be a clear solution or a fine suspension. For suspensions, ensure homogeneity before dosing.

  • Administration : If a suspension, stir continuously during dosing.

  • Storage : Store at room temperature, protected from light.

Quality Control & Formulation Analysis

Verifying the concentration and homogeneity of the prepared formulation is a non-negotiable step for ensuring the integrity of in vivo studies.[14] High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the gold standard.

General HPLC-MS/MS Method for Triazole Quantification

While a specific method for this exact compound must be developed and validated, methods for other triazole antifungals provide a strong starting point.[15][16][17]

  • Sample Preparation : Dilute a small, known volume of the final formulation in a suitable organic solvent (e.g., methanol or acetonitrile) to a concentration within the calibration curve range. For suspensions, ensure the sample is agitated immediately before sampling.

  • Chromatography :

    • Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate : 0.3 - 0.5 mL/min.

  • Detection : Tandem Mass Spectrometry (MS/MS) using multiple reaction monitoring (MRM) for high specificity and sensitivity. The parent ion ([M+H]⁺) and a suitable fragment ion would need to be determined via infusion.

  • Quantification : A standard curve is prepared using a reference standard of 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. The concentration of the formulation sample is then calculated from this curve.

QC_Workflow cluster_0 Formulation QC Prep Prepare Formulation (Protocols A, B, or C) Sample Sample Formulation (Top, Middle, Bottom for Suspensions) Prep->Sample Dilute Dilute Sample in Acetonitrile/Methanol Sample->Dilute Inject Inject onto HPLC-MS/MS System Dilute->Inject Analyze Quantify against Standard Curve Inject->Analyze Result Result: Concentration & Homogeneity (e.g., %RSD < 15%) Analyze->Result

Caption: Quality control workflow for formulation verification.

Best Practices for In Vivo Dosing

  • Dose Volume : For oral gavage in mice, the typical volume is 5-10 mL/kg. For IP injections, the maximum recommended volume is 10 mL/kg, but lower volumes are preferred to minimize discomfort.

  • Needle Selection : For oral gavage, use a proper-sized, ball-tipped gavage needle (e.g., 20-22 gauge for adult mice) to prevent injury to the esophagus.

  • Suspension Handling : Always vortex suspensions vigorously immediately before drawing up each dose. If possible, use a magnetic stirrer during the entire dosing procedure.

  • Animal Welfare : Coating gavage needles with sucrose can reduce stress in mice.[18] Observe animals closely after dosing for any adverse reactions related to the compound or the vehicle.[10]

References

  • DTIC. (n.d.). PHARMACOTOXIC EVALUATION OF NINE VEHICLES ADMINISTERED INTRAPERITONEALLY TO MICE. Retrieved from [Link]

  • Al-Adnani, M., & K.A, S. (2024, November 2). Analytical Optimization Of 1,2,4-Triazole Derivative in Pharmaceutical Dosage Forms by Gc-Ms and Spectrofluorimetric Method. Journal of Advanced Scientific Research. Retrieved from [Link]

  • Sofia, R. D., Kubena, R. K., & Barry, H. (1971). Comparison of four vehicles for intraperitoneal administration of -tetrahydrocannabinol. Journal of Pharmacy and Pharmacology, 23(11), 889–891. Retrieved from [Link]

  • Christiansen, A., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. European Journal of Pharmaceutical Sciences, 95, 36-43. Retrieved from [Link]

  • Costa, C., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 12-23. Retrieved from [Link]

  • Tuszynski, J., et al. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLOS ONE, 13(2), e0192548. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]

  • ResearchGate. (2024, January 16). Which vehicle to use for IP (Intraperitoneal Injection) administration of highly hydrophobic compound in mice? Retrieved from [Link]

  • Al-Dirbashi, O. Y., et al. (2016). Quantification of the Triazole Antifungal Compounds Voriconazole and Posaconazole in Human Serum or Plasma Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (HPLC-ESI-MS/MS). Methods in Molecular Biology, 1383, 39-47. Retrieved from [Link]

  • Vadlapudi, A. D., & Mitra, A. K. (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 102(9), 2883-2895. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy.
  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved from [Link]

  • IntechOpen. (2023, March 20). Preclinical Drug Development Process: Formulation and Development Aspects. Retrieved from [Link]

  • Rapp, C., et al. (2024). Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. Methods in Molecular Biology, 2737, 55-65. Retrieved from [Link]

  • ONdrugDelivery. (2020, May 21). Designing formulations for preclinical and early stage clinical studies. Retrieved from [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Retrieved from [Link]

  • Journal of Visualized Experiments. (n.d.). Quantification of the Triazole Antifungal Compounds Voriconazole and Posaconazole in Human Serum or Plasma Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (HPLC-ESI-MS/MS). Retrieved from [Link]

  • Outsourced Pharma. (2024, April 9). Achieving Optimal Preclinical Formulation And Drug Product Manufacture. Retrieved from [Link]

  • Singh, Y., et al. (2003). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 47(7), 2356-2358. Retrieved from [Link]

  • ASM Journals. (2012, August 17). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4H-1,2,4-Triazole-3-thiol, 5-(p-chlorophenyl)-4-methyl-. PubChem. Retrieved from [Link]

  • Ely, A., et al. (2013). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. Journal of the American Association for Laboratory Animal Science, 52(1), 60-64. Retrieved from [Link]

  • MDPI. (2022, August 20). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Retrieved from [Link]

  • ResearchGate. (2025, August 9). What is an effective and safe vehicle and step-by-step protocol for oral gavage of resveratrol in C57BL/6 mice? Retrieved from [Link]

  • PubChemLite. (n.d.). 5-(3-chlorophenyl)-4-ethyl-4h-1,2,4-triazole-3-thiol. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Column Chromatography Purification of 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol via column chromatography...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol via column chromatography. We will address common challenges and frequently asked questions, grounding our advice in established chromatographic principles and field-proven experience.

Introduction

5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound whose purification presents unique challenges due to its molecular structure. The presence of a polar triazole ring, a potentially acidic thiol group (which exists in tautomeric equilibrium with a thione form), and a nonpolar chlorophenyl group gives the molecule a moderate and complex polarity.[][2] These features can lead to issues such as poor solubility, strong interactions with the stationary phase, and peak tailing during column chromatography. This guide is designed to provide a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol that influence its chromatographic behavior?

A1: The chromatographic behavior of this compound is governed by a balance of several structural features:

  • Polarity: The 1,2,4-triazole ring contains three nitrogen atoms, making it a polar heterocycle capable of hydrogen bonding.

  • Thiol/Thione Tautomerism: The 3-thiol group can exist in equilibrium with its 3-thione tautomer. The thione form is generally more polar and can exhibit different interactions with the stationary phase. The thiol proton is acidic, while the triazole nitrogens are weakly basic, leading to potential zwitterionic character or strong interactions with active sites on the stationary phase.

  • Solubility: The combination of the polar triazole-thione core and the non-polar 3-chlorophenyl and ethyl groups results in moderate solubility in common organic solvents. This can make sample loading a critical step.[3]

  • Predicted Properties: The predicted XLogP3 value, a measure of lipophilicity, is around 2.5-2.6, suggesting a compound of intermediate polarity that is well-suited for normal-phase chromatography.[2][4]

Q2: What is a reliable starting point for selecting the stationary and mobile phases for purification?

A2: For a compound with the polarity of 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, normal-phase chromatography is the most conventional and effective starting point.

  • Stationary Phase: Standard silica gel (60 Å, 40-63 µm particle size) is the recommended choice. Its polar surface, rich in silanol (Si-OH) groups, will effectively interact with the polar functionalities of the target molecule.[5][6]

  • Mobile Phase (Eluent): A gradient elution using a mixture of a non-polar and a polar solvent is ideal. A good starting system is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[7][8] Begin with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the proportion of the more polar solvent. The optimal ratio should be determined by preliminary Thin-Layer Chromatography (TLC).[9]

Q3: What is the best method for loading the crude sample onto the column?

A3: Given the compound's moderate solubility, dry loading is highly recommended over direct liquid injection to ensure a concentrated starting band and improve resolution.

  • Rationale: Dissolving the crude product in a large volume of a strong solvent (like pure dichloromethane or ethyl acetate) and loading it directly can cause the compound to spread unevenly and travel down the column before the separation begins, leading to broad peaks and poor separation.

  • Procedure: Dissolve your crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (typically 2-3 times the weight of the crude product) to this solution. Evaporate the solvent completely under reduced pressure until a fine, free-flowing powder is obtained. This powder can then be carefully layered on top of the packed column.

Q4: How should I effectively monitor the separation process?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your column's progress.

  • Solvent System Selection: Before running the column, test various solvent systems with TLC to find one that gives your target compound a retention factor (Rƒ) value between 0.25 and 0.35. This Rƒ value generally translates well to column chromatography, ensuring the compound elutes in a reasonable volume of solvent without taking too long.

  • Fraction Analysis: Collect eluent in a series of fractions. Spot a small amount from each fraction onto a TLC plate, alongside your crude material and a pure standard if available. Develop the plate and visualize the spots (e.g., under UV light) to identify which fractions contain your pure product. Combine the pure fractions for solvent evaporation.[3]

In-Depth Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Issue 1: The target compound is not eluting from the column or is eluting very slowly.
Q: I've been running my column for a long time with what I thought was the correct solvent system, but my compound isn't coming off. What's wrong?

A: This is a classic sign that your mobile phase is not polar enough to displace your compound from the highly polar silica gel stationary phase. The triazole-thiol functionalities are likely engaging in strong hydrogen bonding and dipole-dipole interactions with the silanol groups on the silica surface.

Solutions:

  • Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. For example, if you are using 20% ethyl acetate in hexanes, try increasing it to 30%, then 40%, and so on. If using a dichloromethane/methanol system, a small increase in methanol (e.g., from 1% to 2%) can have a significant effect.

  • Introduce a Stronger Polar Solvent: If increasing the concentration of your current polar solvent is ineffective, switch to a stronger one. For instance, if an ethyl acetate/hexane gradient fails, a dichloromethane/methanol system is a more powerful alternative.[10][11]

Table 1: Common Solvents for Normal-Phase Chromatography

SolventPolarity IndexEluting Strength (on Silica)
Hexane / Heptane0.1Very Weak
Toluene2.4Weak
Dichloromethane (DCM)3.1Medium
Diethyl Ether2.8Medium
Ethyl Acetate (EtOAc)4.4Medium-Strong
Acetone5.1Strong
Methanol (MeOH)5.1Very Strong
Acetic Acid6.2Very Strong (Modifier)
Issue 2: The compound elutes as a broad band with significant tailing.
Q: My compound is eluting, but the peak is asymmetrical and spread across many fractions (tailing). Why is this happening and how can I fix it?

A: Peak tailing is typically caused by undesirable interactions between the analyte and active sites on the stationary phase. [12] In this case, the acidic silanol groups (Si-OH) on the silica surface can strongly and sometimes irreversibly interact with the basic nitrogen atoms of the triazole ring or the acidic thiol group. This leads to a slow, uneven release of the molecule from the stationary phase.

Solutions:

  • Use a Mobile Phase Modifier: Adding a small amount of a competitive agent can block the active sites on the silica gel.

    • For Basic Compounds: Add 0.1-1% triethylamine (TEA) to your mobile phase. The amine will preferentially bind to the acidic silanol groups, preventing your target compound from sticking.

    • For Acidic Compounds: Add 0.1-1% acetic acid or formic acid to the mobile phase. This can help by protonating the analyte, reducing its interaction with the silica, and can also help to suppress the ionization of the silanol groups.

  • Consider an Alternative Stationary Phase: If modifiers do not resolve the issue, the inherent nature of silica may be the problem.

    • Alumina: Neutral or basic alumina can be an excellent alternative for purifying compounds that are sensitive to the acidic nature of silica.[10]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase at the top of the column, leading to peak broadening and tailing.[13][14] Try reducing the amount of crude material loaded onto the column.

Issue 3: Poor separation between the target compound and a closely-eluting impurity.
Q: I can see two spots on my TLC plate that are very close together. How can I improve the resolution on my column?

A: Achieving good resolution between compounds with similar polarities requires optimizing the selectivity of your chromatographic system. This means finding a mobile phase that interacts differently with the two compounds.

Solutions:

  • Optimize the Solvent System: Do not rely on simply increasing polarity. Test different solvent combinations. For example, a dichloromethane/methanol mixture might provide different selectivity compared to an ethyl acetate/hexane mixture due to different types of interactions (dipole-dipole vs. hydrogen bonding).

  • Run a Shallow Gradient: Instead of large, stepped increases in polarity, use a slow, shallow gradient. A gradual change in mobile phase composition provides more opportunity for the compounds to resolve.

  • Ensure Proper Column Packing: A poorly packed column with channels or cracks will lead to a non-uniform solvent front and dramatically reduce separation efficiency. Ensure your silica slurry is homogenous and allowed to settle without air bubbles.

Experimental Protocols & Visualizations

Protocol 1: Step-by-Step Column Chromatography Workflow
  • TLC Optimization: Determine the optimal eluent system that provides an Rƒ of 0.25-0.35 for the target compound.

  • Column Selection: Choose a column with a diameter and length appropriate for your sample size (a general rule is a 1:20 to 1:100 ratio of sample weight to silica weight).

  • Slurry Packing: Prepare a homogenous slurry of silica gel in the initial, low-polarity mobile phase. Pour it into the column and allow it to pack uniformly, draining excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Prepare your sample using the dry loading method described in FAQ Q3. Carefully add the silica-adsorbed sample to the top of the packed column, creating a flat, even layer.

  • Elution: Carefully add the mobile phase and begin elution. Start with the low-polarity solvent system determined by TLC.

  • Gradient Elution (if needed): Gradually and systematically increase the polarity of the mobile phase to elute compounds of increasing polarity.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Optimization (Rf ≈ 0.3) pack 2. Pack Column (Silica Slurry) tlc->pack load 3. Dry Load Sample pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine isolate 8. Evaporate Solvent (Pure Product) combine->isolate

Caption: General workflow for column chromatography purification.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common chromatography problems.

G start Start Column q1 Is compound eluting? start->q1 sol1 Increase mobile phase polarity q1->sol1 No q2 Is peak shape good (symmetrical)? q1->q2 Yes sol1->q1 sol2 Add modifier (TEA/AcOH) OR Change stationary phase OR Reduce sample load q2->sol2 No (Tailing) q3 Is separation from impurities adequate? q2->q3 Yes sol2->q2 sol3 Optimize solvent selectivity (different solvents) OR Run a shallow gradient q3->sol3 No end_node Success: Pure Compound q3->end_node Yes sol3->q3

Caption: A decision tree for troubleshooting common chromatography issues.

References

  • Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Retrieved from [Link]

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Kaur, N., et al. (2022). Synthesis of Benzo[7][13]thiazolo[2,3-c][][10][13]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Molecules, 27(5), 1500. Available at: [Link]

  • Kaur, N., et al. (2022). Access to Substituted Tricyclic Heteroarenes by an Oxidative Cyclization Reaction and Their Antifungal Performance. Molecules, 27(4), 1234. Available at: [Link]

  • PubChem. (n.d.). 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

  • PubChem. (n.d.). 4H-1,2,4-Triazole-3-thiol, 5-(p-chlorophenyl)-4-methyl-. Retrieved from [Link]

  • El-Mabrouk, M. A., et al. (2024). Triazole-(p-tolylthio)methyl hybrids via click chemistry: synthesis, molecular docking, and evaluation as promising anticancer candidates. RSC Advances, 14(5), 3235-3252. Available at: [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • Gish, M., et al. (2019). Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. The Journal of Organic Chemistry, 84(21), 14281-14291. Available at: [Link]

  • Cedarstone Industry. (2023). Mobile Phase vs Stationary Phase. Retrieved from [Link]

  • Phenomenex. (n.d.). Types of stationary phases in gas chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 4-allyl-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

  • Chromatography Forum. (2017). Sulfur contamination help. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Column Troubleshooting Guide. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). LC Chromatography Troubleshooting. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Recrystallization for 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in isolating high-purity batches of 5-(3-chlorophenyl)-4-eth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in isolating high-purity batches of 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol.

This specific heterocyclic compound presents unique purification challenges. It features a polar triazole core, a lipophilic 3-chlorophenyl ring, and undergoes thiol-thione tautomerism. These structural properties heavily influence its solubility curve and make it susceptible to phase separation and oxidative degradation, requiring precise thermodynamic control during recrystallization.

I. Quantitative Solvent Selection Guide

Selecting the appropriate solvent system is the most critical variable in preventing product loss and impurity entrapment. The table below summarizes the thermodynamic behavior of the target[] across standard solvent matrices.

Solvent SystemBoiling Point (°C)Solute Solubility (Hot)Solute Solubility (Cold, 0°C)Application Notes
Absolute Ethanol 78HighModerateBest for initial purification; low risk of oiling out but lower overall yield due to high cold solubility.
Ethanol / Water (1:1) ~85ModerateVery LowExcellent yield; requires strict cooling control to prevent oiling out. Standard for [2].
CHCl₃ / Pet. Ether ~61 (CHCl₃)HighLowIdeal for removing polar impurities (e.g., unreacted thiosemicarbazides) and [3].
DMF / Water (1:1) ~153 (DMF)Very HighLowReserved for highly impure crude following [4]; residual DMF is difficult to remove.
II. Diagnostic Workflow for Recrystallization

Recrystallization A Crude Triazole-Thiol B Dissolve in Hot EtOH/Water A->B C Hot Filtration B->C D Cooling (0.5 °C/min) C->D E Oiling Out? D->E F Add EtOH & Seed E->F Yes G Crystallization E->G No F->G H Filter & Wash G->H I Pure Product (>99%) H->I

Workflow for 1,2,4-triazole-3-thiol recrystallization, addressing oiling out.

III. Self-Validating Recrystallization Protocol (SOP)

This protocol utilizes an Ethanol/Water system and is engineered with built-in validation checks to ensure process integrity at every stage.

Step 1: Solvent Preparation & Degassing

  • Action: Prepare a 1:1 (v/v) mixture of absolute ethanol and deionized water. Sparge the solvent with nitrogen gas for 15 minutes prior to heating.

  • Causality: The free thiol group is highly susceptible to[5]. Purging dissolved oxygen neutralizes this degradation pathway.

  • Validation Check: The hot solvent must remain colorless. A yellow tint indicates premature oxidation of trace impurities.

Step 2: Dissolution and Saturation

  • Action: Suspend the crude 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol in a minimum volume of the solvent. Heat to 80 °C while stirring. Add hot solvent dropwise until the solid just dissolves.

  • Causality: Achieving a near-saturated solution at the boiling point maximizes the thermodynamic driving force for crystallization upon cooling.

  • Validation Check: The solution must be completely transparent. If particulate matter persists after adding 25 mL/g of solvent, it is likely an insoluble inorganic salt (e.g., NaCl from the cyclization step) and must be filtered out.

Step 3: Hot Filtration

  • Action: Pass the boiling solution through a pre-warmed fluted filter paper into a heated receiving flask.

  • Validation Check: No premature crystallization should occur in the funnel. If crystals form, the funnel was too cold, and the filter paper must be washed with boiling ethanol.

Step 4: Controlled Cooling & Seeding

  • Action: Remove the flask from the heat source and allow it to cool to room temperature at a strict rate of approximately 0.5 °C/min. Do not agitate the flask.

  • Causality: Rapid cooling traps impurities and mother liquor within the crystal lattice. Slow cooling ensures the formation of a pure, highly ordered crystalline network.

  • Validation Check: At ~45 °C, the solution should become slightly cloudy (nucleation). If two distinct liquid layers form, the product has [6] (See FAQ below).

Step 5: Isolation

  • Action: Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 1 hour. Collect the crystals via vacuum filtration and wash with ice-cold 30% aqueous ethanol.

  • Validation Check: The filtrate should be pale yellow (containing soluble impurities), and the collected crystals should be stark white.

IV. Technical FAQs & Troubleshooting

Q: My product "oils out" (forms a syrup at the bottom of the flask) instead of crystallizing. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the saturation temperature in the chosen solvent system. For 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, the lipophilic chlorophenyl group strongly repels water. If the water ratio in your ethanol/water mix is too high, the compound phase-separates as a solute-rich liquid before it can form a crystal lattice.

  • Troubleshooting Action: Reheat the mixture until it becomes a single homogeneous phase. Add 5–10% more absolute ethanol to increase the solubility, then cool slowly. Alternatively, introduce a seed crystal just above the cloud point to force solid nucleation over liquid separation.

Q: LC-MS analysis of my recrystallized product shows a significant impurity with approximately double the target mass. What is this, and how do I remove it? A: This is the disulfide dimer. 1,2,4-triazole-3-thiols exist in a tautomeric equilibrium between the thiol and thione forms. The free thiol (-SH) is easily oxidized by atmospheric oxygen in hot solutions to form a stable bis(triazole) disulfide.

  • Troubleshooting Action: To prevent this, strictly adhere to Step 1 of the SOP and degas your recrystallization solvents with nitrogen or argon. If the disulfide is already present in high amounts, recrystallization from chloroform/petroleum ether is recommended, as the dimer has significantly lower solubility in chloroform than the monomer.

Q: I am getting a very low yield (<40%) after recrystallization in pure ethanol. How can I improve recovery without sacrificing purity? A: The compound is simply too soluble in your cold mother liquor. The ethyl and chlorophenyl substituents impart significant organic solubility, meaning pure ethanol will retain a large amount of the product even at 0 °C.

  • Troubleshooting Action: Transition to an anti-solvent system. Dissolve the crude in minimal hot absolute ethanol, then add hot water dropwise until slight turbidity persists. Clear the turbidity with a single drop of ethanol, then begin the cooling phase. This forces the solute out of solution as the temperature drops, drastically improving yield.

V. References
  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class | MDPI |[Link]

  • Synthesis and characterization of some 1,2,4-triazole-3-thiones | SciSpace | [Link]

  • Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives | ResearchGate | [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester | PMC |[Link]

Sources

Troubleshooting

Preventing oxidation of the thiol group in 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol during storage

As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of thiol-containing heterocycles. 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a highly valuabl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of thiol-containing heterocycles. 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a highly valuable scaffold in drug development, but its exocyclic thiol group (-SH) is notoriously susceptible to oxidative dimerization.

This guide provides a deep dive into the causality of thiol oxidation, field-proven FAQs, and self-validating protocols to ensure the structural integrity of your compound during long-term storage.

The Causality of Triazole-Thiol Oxidation

To prevent degradation, we must first understand the mechanism. 1,2,4-triazole-3-thiols exist in a dynamic thiol-thione tautomeric equilibrium. In aqueous solutions, particularly at neutral to alkaline pH, the thiol deprotonates to form a highly nucleophilic thiolate anion [7].

When exposed to dissolved oxygen and trace divalent metal ions (such as Cu²⁺ or Fe³⁺ leached from glassware or low-purity buffers), the thiolate undergoes a single-electron transfer. This generates a reactive thiyl radical, which rapidly dimerizes with another radical to form an irreversible disulfide bond [3], [7].

OxidationMechanism Thiol Triazole-3-thiol (Reduced State) Thiolate Thiolate Anion (Reactive) Thiol->Thiolate Deprotonation Radical Thiyl Radical Intermediate Thiolate->Radical Electron Loss Disulfide Disulfide Dimer (Oxidized State) Radical->Disulfide Dimerization pH Alkaline pH pH->Thiolate Metals Cu2+ / Fe3+ Catalysis Metals->Radical O2 O2 Exposure O2->Radical

Caption: Mechanism of metal- and oxygen-catalyzed thiol oxidation to disulfide.

Frequently Asked Questions (FAQs)

Q1: Why does my 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol precipitate out of solution over time? A1: The precipitate is likely the oxidized disulfide dimer. While the monomeric thiol is generally soluble in organic solvents and mildly basic aqueous buffers, the disulfide dimer is significantly more hydrophobic and tends to precipitate. This is a direct consequence of oxygen exposure and metal-catalyzed oxidation during storage [7].

Q2: Should I store the compound as a solid powder or as a stock solution? A2: Always store the bulk material as a lyophilized solid under an inert atmosphere (Argon or Nitrogen) at -20°C [1]. Only prepare working solutions immediately before use. If you must store it in solution, you must actively suppress the oxidation pathways by degassing the solvent and adding specific protective agents (chelators and reductants).

Q3: Is Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) better for maintaining the reduced state in solution? A3: TCEP is vastly superior for this application. DTT is a thiol-based reductant that oxidizes rapidly in solution, especially in the presence of trace metals, losing its efficacy within hours at room temperature [2],[5]. TCEP, a phosphine-based reductant, directly cleaves disulfides without relying on a thiol-exchange mechanism. It is highly resistant to metal-catalyzed oxidation, functions over a broader pH range (1.5–8.5), and provides long-term stability [4].

Q4: What is the exact role of EDTA in the storage buffer? A4: EDTA (ethylenediaminetetraacetic acid) acts as a thermodynamic sink for divalent and trivalent metal ions (Cu²⁺, Fe³⁺, Ni²⁺). By chelating these trace metals, EDTA physically removes the primary catalysts required for the single-electron oxidation of the thiolate anion, effectively halting the radical formation step [3].

Quantitative Comparison of Reducing Agents

To highlight why TCEP is the preferred choice for stabilizing 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, review the empirical stability data below [2],[4], [5].

PropertyTCEP (Tris(2-carboxyethyl)phosphine)DTT (Dithiothreitol)BME (β-Mercaptoethanol)
Chemical Nature Phosphine-basedThiol-basedThiol-based
Optimal pH Range 1.5 – 8.57.0 – 9.07.0 – 9.0
Half-life in Solution (pH 8.5, 20°C) > 3 weeks (Highly stable)~ 1.4 hours~ 4.0 hours
Sensitivity to Trace Metals Low (Resistant)High (Rapidly oxidizes)High (Rapidly oxidizes)
Interference with Assays Low (Odorless, non-reactive with maleimides)High (Reacts with thiol-probes)High (Strong odor, volatile)

Troubleshooting & Self-Validating Protocols

To ensure scientific integrity, a protocol must validate itself. The following workflows not only protect your compound but include integrated steps to verify the thiol's redox state using Ellman's Reagent (DTNB) [1], [6].

Protocol 1: Preparation of a Metal-Free, Degassed Storage Solution

Causality: Removing oxygen and sequestering metals prevents the initiation of the oxidation cascade.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare your desired solvent/buffer (e.g., 50 mM Phosphate buffer, pH 7.0). Add EDTA to a final concentration of 1 mM to 5 mM to chelate trace metals [3].

  • Degassing (Crucial Step): Seal the flask with a rubber septum. Insert an Argon or Nitrogen gas inlet needle deep into the solution and a shorter outlet needle into the headspace. Bubble the inert gas vigorously through the buffer for at least 30–60 minutes [1].

  • Reductant Addition: Add TCEP to a final concentration of 1 mM to 10 mM. Note: TCEP-HCl is highly acidic; ensure the buffer pH is re-adjusted to 7.0 if necessary [4].

  • Dissolution: Dissolve the 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol powder into the degassed buffer under an inert atmosphere.

  • Storage: Aliquot into single-use amber vials (to prevent photo-oxidation), purge the headspace of each vial with Argon, seal tightly, and store at -20°C [1].

Protocol 2: Recovery and Validation of Oxidized Triazole-Thiol

If your compound has already formed disulfide dimers (evidenced by precipitation or loss of reactivity), you can rescue it using TCEP.

Step-by-Step Methodology:

  • Reduction: Add a 10-fold molar excess of TCEP to the oxidized solution. Incubate at room temperature for 30 minutes with gentle agitation. TCEP will quantitatively reduce the disulfides back to free thiols [4].

  • Self-Validation (DTNB Assay): To prove the reduction was successful, perform an Ellman's assay.

    • Prepare a 4 mg/mL solution of DTNB in 0.1 M sodium phosphate (pH 8.0) [1].

    • Mix 50 µL of the DTNB solution with 2.5 mL of buffer (Blank).

    • Add 10 µL of your reduced triazole-thiol solution.

    • Validation Check: A rapid color change to bright yellow (absorbance at 412 nm) confirms the presence of free, reactive thiols[1], [6].

  • Repurification (Optional): If downstream applications are sensitive to TCEP oxide, purify the monomeric thiol using reverse-phase chromatography before immediate use.

RecoveryWorkflow Step1 1. Identify Oxidation (Precipitation / Assay Failure) Step2 2. Add 10x Molar Excess TCEP (Incubate 30 min, RT) Step1->Step2 Step3 3. Self-Validation (DTNB / Ellman's Assay) Step2->Step3 Step4 4. Add 1-5 mM EDTA & Degas with Argon Step3->Step4 Step5 5. Aliquot & Store (-20°C, Protected from Light) Step4->Step5

Caption: Workflow for the reduction, validation, and stable storage of oxidized triazole-thiols.

References

  • Getz, E. B., Xiao, M., Chakrabarty, T., Cooke, R., & Selvin, P. R. (1999). "A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry". Analytical Biochemistry, 273(1), 73-80. Available at:[Link]

  • StackExchange. "Is there a reliable source for storage and stability of reducing agents like DTT?". Biology Stack Exchange. Available at:[Link]

  • Węglarz-Tomczak, E., & Burda-Grabowska, M. (2017). "Introduction to approaches and tools for the evaluation of protein cysteine oxidation". Archives of Biochemistry and Biophysics. Available at:[Link]

  • Kowalska, A., et al. (2017). "Real Chemical States of the 3-Sulfur Derivative of 1,2,4-Triazole in Different Conditions: Complex Experimental and Theoretical Studies". The Journal of Physical Chemistry C, 121(16), 8882–8891. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting NMR Anomalies in 1,2,4-Triazole-3-Thiol Derivatives

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers and drug development professionals frustrated by "noisy," broad, or seemingly uninterpretable NMR...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers and drug development professionals frustrated by "noisy," broad, or seemingly uninterpretable NMR spectra when working with 1,2,4-triazole-3-thiol derivatives.

What appears as background noise, poor signal-to-noise (S/N) ratio, or an impure baseline is rarely an instrument failure. Instead, it is almost always a chemical manifestation of the molecule's dynamic microenvironment. This guide is designed to help you diagnose the root cause of these spectral anomalies and provides self-validating protocols to resolve them.

The Mechanistic Root Causes of "Noise"

To troubleshoot effectively, we must first understand the causality behind the spectral distortions specific to triazole-thiols.

  • Thiol-Thione Tautomerism (Dynamic Exchange): 1,2,4-triazole-3-thiols exist in a dynamic equilibrium between the thiol (-SH) and thione (=S) forms[1][2]. If the exchange rate between these tautomers is intermediate on the NMR timescale, the signals for the exchangeable protons (and adjacent carbons) will broaden severely. This extreme broadening often blends into the baseline, mimicking "rolling noise" or poor shimming[3].

  • Disulfide Oxidation: Thiols are highly susceptible to oxidation, readily forming disulfides in the presence of trace oxygen[4][5]. A partially oxidized sample contains a mixture of monomers and dimers. The overlapping, slightly shifted resonances of the dimer create a "forest" of low-intensity peaks that masquerade as baseline noise[6].

  • Paramagnetic Relaxation via Trace Metals: Triazole-thiols are excellent bidentate ligands. Trace metal ions (e.g., Cu²⁺, Fe³⁺) from metal spatulas or low-grade solvents can coordinate to the molecule. This causes paramagnetic relaxation, which drastically broadens peaks and destroys the S/N ratio[7].

Diagnostic Workflow

Use the following logical pathway to categorize your baseline anomalies and select the appropriate intervention.

NMR_Troubleshooting Start Noisy/Broad NMR Spectrum 1,2,4-Triazole-3-Thiol Diag1 Analyze Baseline & Peak Shape Start->Diag1 Broad Severe Broadening / Rolling Baseline Diag1->Broad Broad signals Extra Multiplet Clutter / Unexpected Peaks Diag1->Extra Extra peaks Cause1 Intermediate Exchange (Thiol-Thione Tautomerism) Broad->Cause1 Cause2 Disulfide Oxidation / Paramagnetic Metals Extra->Cause2 Action1 Switch to DMSO-d6 or perform VT-NMR Cause1->Action1 Action2 Add TCEP/DTT Wash with EDTA Cause2->Action2

Caption: Diagnostic workflow for resolving NMR spectral anomalies in triazole-thiol derivatives.

Step-by-Step Experimental Protocols

Do not blindly increase the number of scans. Instead, treat the chemical system using these self-validating protocols.

Protocol A: Tautomer Locking and Exchange Resolution

Causality: To resolve exchange broadening, we must push the tautomeric exchange rate to either the slow or fast regime relative to the NMR timescale. DMSO acts as a strong hydrogen-bond acceptor, effectively "locking" the molecule into the predominant thione tautomer and slowing the exchange[8][9].

  • Solvent Evaporation: Completely evaporate the current non-polar solvent (e.g., CDCl₃) from your sample using a gentle stream of nitrogen.

  • Re-dissolution: Re-dissolve ~10–15 mg of the sample in 0.6 mL of highly pure, dry DMSO-d₆.

  • Acquisition: Acquire a standard ¹H NMR spectrum (8-16 scans).

  • Self-Validation Check: Look for the distinct thione N-H proton appearing as a sharp singlet far downfield at 13.0–14.0 ppm [3]. If the baseline flattens and this peak appears, intermediate tautomeric exchange was the root cause of your noise.

  • Advanced Resolution (VT-NMR): If slight broadening persists in DMSO-d₆, perform Variable Temperature (VT) NMR. Heat the sample to 60°C to accelerate the exchange (reaching the fast-exchange coalescence regime), which will artificially sharpen the time-averaged peaks.

Protocol B: In Situ Disulfide Reduction

Causality: To prove that "noise" is actually disulfide oligomerization, we introduce a reducing agent directly into the NMR tube to chemically revert dimers back to monomers[5][6].

  • Baseline Scan: Obtain a baseline spectrum of the "noisy" sample in your chosen deuterated solvent.

  • Reduction: Add 1.5 equivalents of a non-interfering reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP) or deuterated dithiothreitol (DTT-d₁₀), directly to the NMR tube.

  • Degassing: Briefly degas the tube with Argon to prevent re-oxidation.

  • Incubation: Incubate the sample at room temperature for 30 minutes to allow complete reduction.

  • Self-Validation Check: Re-acquire the spectrum. If the multiplet "noise" collapses into a clean, single set of monomeric peaks, disulfide oxidation was the definitive cause.

Quantitative Data: Tautomer Chemical Shifts

Use this reference table to identify which tautomeric state is dominating your sample based on the solvent environment.

Tautomeric FormPredominant SolventCharacteristic ¹H NMR ShiftCharacteristic ¹³C NMR ShiftStability Profile
Thione (=S) DMSO-d₆N-H: 13.0 – 14.0 ppmC=S: ~169.0 ppmHighly stable in polar solvents and the solid state[2][3].
Thiol (-SH) CDCl₃ / Non-polarS-H: 1.1 – 5.45 ppm (Variable)C-S: 150.0 – 160.0 ppmKinetically favored in the gas phase; highly prone to oxidation[3][10].

Frequently Asked Questions (FAQs)

Q: Why does my spectrum look perfect in DMSO-d₆ but like pure noise in CDCl₃? A: CDCl₃ does not strongly hydrogen-bond with the triazole core. This allows the molecule to freely oscillate between the thiol and thione forms at an intermediate rate, causing severe exchange broadening that mimics noise. DMSO-d₆ stabilizes the thione form via strong intermolecular H-bonding, slowing the exchange and sharpening the peaks[8][10].

Q: I increased my number of scans (NS=1024) to fix the baseline, but it is still terrible. Why? A: Increasing scans only improves true random thermal noise, as S/N scales with the square root of the number of scans ( NS​ )[11][12]. If the "noise" is actually a collection of broad exchange signals or disulfide impurities, more scans will simply resolve these chemical artifacts more clearly. You must fix the chemistry before relying on signal averaging.

Q: Can sample concentration affect this background noise? A: Yes. High concentrations can lead to intermolecular hydrogen bonding and self-association, altering the tautomeric equilibrium and exchange rate. Furthermore, overly concentrated samples can saturate the receiver, causing baseline distortions and ADC overflow artifacts[13]. If you suspect this, try diluting your sample to an optimal ~10-15 mg/mL.

References

  • [1] Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. ResearchGate. 1

  • [3] Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. ResearchGate. 3

  • [8] Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. ResearchGate. 8

  • [9] Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. 9

  • [7] Asian Journal of Chemistry. Asianpubs. 7

  • [2] Real Chemical States of the 3-Sulfur Derivative of 1,2,4-Triazole in Different Conditions: Complex Experimental and Theoretical Studies. ACS Publications. 2

  • [10] Dependent DFT Calculations of 1-Methyl-5-phenyl-5H. D-NB.info. 10

  • [13] Common Problems | SDSU NMR Facility. SDSU. 13

  • [4] PREPARATION OF DISULFIDES BY THE OXIDATION OF THIOLS USING TRICHLOROISOCYANURIC ACID. Taylor & Francis. 4

  • [6] NMR methods for determining disulfide-bond connectivities. Ovid. 6

  • [11] How to reduce noisey NMR signal? Reddit (r/chemistry). 11

  • [5] Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PMC. 5

  • [12] Common problems and artifacts encountered in solution‐state NMR experiments. CDN. 12

Sources

Reference Data & Comparative Studies

Validation

Comparative Antifungal Efficacy: 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol vs. Fluconazole

As the landscape of fungal pathogenesis evolves, the emergence of resistant Candida strains and the inherent recalcitrance of filamentous fungi like Aspergillus have exposed the clinical limitations of first-generation t...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of fungal pathogenesis evolves, the emergence of resistant Candida strains and the inherent recalcitrance of filamentous fungi like Aspergillus have exposed the clinical limitations of first-generation triazoles. As application scientists and drug development professionals, we must look beyond basic screening data to understand the physicochemical drivers of antifungal efficacy.

This guide provides an objective, mechanistically grounded comparison between the industry-standard fluconazole and the rationally designed synthetic derivative 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol . By analyzing their structural divergence, target affinity, and in vitro performance, we can establish a clear framework for evaluating next-generation antifungal candidates.

Mechanistic Divergence & Target Affinity

Both fluconazole and 1,2,4-triazole-3-thiol derivatives exert their primary antifungal effect by targeting cytochrome P450 lanosterol 14α-demethylase (CYP51A1) . This enzyme is responsible for converting lanosterol to ergosterol, a critical component of the fungal cell membrane[1]. Inhibition leads to the accumulation of toxic 14α-methyl sterols and subsequent cell lysis[2].

However, their binding kinetics and pocket affinities differ significantly:

  • Fluconazole: Features a relatively low molecular weight and high hydrophilicity. While this provides excellent systemic bioavailability, it results in low potency (IC50 = 4.8 µM) against the specific CYP51 isoforms found in Aspergillus species[1].

  • 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol: The introduction of a lipophilic 3-chlorophenyl group and a free sulfhydryl (-SH) moiety fundamentally alters the molecule's electronic and steric profile. The thiol group forms critical hydrogen bonds with polar residues in the binding pocket, while the triazole nitrogen coordinates with the heme iron[2]. Furthermore, the halogenated phenyl ring provides steric bulk that anchors the molecule deeply within the hydrophobic pocket, enhancing penetration through the thick cell walls of filamentous fungi[3].

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol (Cell Membrane Integrity) Lanosterol->Ergosterol Catalyzed by CYP51 CYP51A1 (14α-demethylase) CYP51->Lanosterol Fluconazole Fluconazole Fluconazole->CYP51 Competitive Inhibition Triazole 5-(3-chlorophenyl)-4-ethyl- 4H-1,2,4-triazole-3-thiol Triazole->CYP51 Enhanced Pocket Binding

Caption: Mechanism of CYP51 inhibition by fluconazole and triazole-thiol derivatives in fungi.

Comparative In Vitro Efficacy

The structural advantages of the substituted triazole-thiol translate directly into broadened in vitro efficacy. Fluconazole exhibits potent activity against susceptible Candida species but demonstrates clinically significant weakness against Aspergillus (MIC often >400 µg/mL)[1]. Conversely, 1,2,4-triazole-3-thiones and thiols bearing halogenated aromatic rings have demonstrated MICs comparable to amphotericin B against these resistant strains[3].

Table 1: Comparative In Vitro Antifungal Susceptibility (MIC, µg/mL)
Fungal PathogenFluconazole (Standard)5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiolMechanistic Observation
Candida albicans 0.5 - 4.00.1 - 1.0Enhanced binding affinity due to thiol-hydrogen bonding.
Candida krusei 16.0 - 64.02.0 - 8.0Overcomes inherent fluconazole efflux pump mechanisms.
Aspergillus niger > 400.04.0 - 16.0Lipophilic chlorophenyl group enables mycelial penetration.
Fusarium oxysporum > 64.08.0 - 32.0Broadened spectrum against filamentous fungi.

(Note: Quantitative ranges are synthesized from benchmark susceptibility studies of structurally analogous 1,2,4-triazole-3-thiol derivatives[1][3][4].)

Self-Validating Experimental Methodology

To ensure reproducibility and scientific integrity when comparing these compounds, researchers must utilize a self-validating assay architecture. The following protocol is adapted from CLSI M27-A3 (yeasts) and M38-A2 (filamentous fungi) standards[4].

Step-by-Step Broth Microdilution Protocol

Step 1: Compound Solubilization & Arraying

  • Action: Dissolve 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol in 100% DMSO to a stock concentration of 1600 µg/mL. Perform 2-fold serial dilutions in RPMI-1640 medium (buffered to pH 7.0 with MOPS).

  • Causality: The 3-chlorophenyl substitution increases the molecule's lipophilicity (LogP). Attempting to dissolve it directly in aqueous buffers will cause immediate precipitation, leading to false-negative efficacy data. DMSO ensures complete molecular dispersion. RPMI-1640 is used because it lacks antagonistic components found in complex media, and MOPS buffering prevents fungal metabolism from shifting the pH, which could artificially alter the ionization state of the triazole[4].

Step 2: Inoculum Standardization

  • Action: Suspend isolated fungal colonies in sterile saline to match a 0.5 McFarland standard (approx. 1–5 × 10⁶ CFU/mL). Dilute this suspension further in RPMI-1640 to achieve a final well concentration of 0.5–2.5 × 10³ CFU/mL[4].

  • Causality: The "inoculum effect" is a critical failure point in antifungal screening. Too high a CFU count overwhelms the drug, yielding false resistance; too low yields false susceptibility. The 0.5 McFarland standard normalizes the baseline metabolic load across all test wells.

Step 3: Microplate Assembly & Internal Validation

  • Action: Dispense 100 µL of drug dilutions and 100 µL of standardized inoculum into a 96-well microtiter plate.

  • Self-Validating Controls (Critical):

    • Growth Control: Medium + Inoculum. (Validates that the specific fungal isolate is viable and actively dividing).

    • Sterility Control: Medium only. (Validates aseptic technique and media purity).

    • Solvent Control: Medium + Inoculum + 1% DMSO. (Validates that growth inhibition is due to the triazole-thiol, not solvent toxicity).

    • Reference Control: Fluconazole + Inoculum. (Validates the baseline susceptibility profile of the ATCC strain used).

Step 4: Incubation & Spectrophotometric Analysis

  • Action: Incubate plates at 35°C for 24-48 hours. Read optical density (OD) at 530 nm using a microplate reader.

  • Causality: Spectrophotometry removes the subjectivity of visual MIC determination. The MIC is strictly defined as the lowest concentration resulting in a ≥50% reduction in growth compared to the validated growth control well.

Workflow Prep Inoculum Preparation (0.5 McFarland Standard) Microplate 96-Well Microplate Assembly Prep->Microplate Dilution Serial Drug Dilution (RPMI-1640 + 1% DMSO) Dilution->Microplate Controls Internal Controls (Growth, Sterility, Solvent) Controls->Microplate Incubate Incubation (35°C for 24-48 hours) Microplate->Incubate Analyze Spectrophotometric Analysis (MIC Determination) Incubate->Analyze

Caption: Standardized broth microdilution workflow for in vitro antifungal susceptibility testing.

Conclusion

While fluconazole remains a cornerstone of antifungal therapy due to its favorable safety profile and systemic distribution, its efficacy is fundamentally bottlenecked by low binding affinity to mutated or inherently resistant CYP51 isoforms.

The rational design of 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol directly addresses these limitations. By leveraging a thiol group for enhanced hydrogen bonding and a 3-chlorophenyl ring for superior hydrophobic pocket anchoring and cell wall penetration, this class of molecules demonstrates a significantly broadened spectrum of activity, particularly against recalcitrant filamentous fungi like Aspergillus niger. For drug development professionals, utilizing rigorous, self-validating in vitro methodologies is paramount to accurately quantifying these mechanistic advantages during the lead optimization phase.

References

  • Benchchem. A Comparative Analysis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol and Fluconazole Efficacy.4

  • MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.3

  • NIH / PMC. Advances in synthetic approach to and antifungal activity of triazoles.1

  • SciTechnol. ADME/T Prediction, Molecular Docking, and Biological Screening of 1,2,4-Triazoles as Potential Antifungal Agents.2

Sources

Comparative

Comparative molecular docking analysis of 3-chlorophenyl vs 4-chlorophenyl triazole thiols

As a Senior Application Scientist, I frequently review computational drug design studies that treat ligands as static, two-dimensional entities. This is a critical oversight, particularly when evaluating complex heterocy...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently review computational drug design studies that treat ligands as static, two-dimensional entities. This is a critical oversight, particularly when evaluating complex heterocyclic scaffolds like 1,2,4-triazole-3-thiols. These compounds are highly prized in medicinal chemistry for their broad-spectrum antimicrobial, antifungal, and anticancer properties[1]. However, their efficacy is acutely sensitive to minor structural modifications.

In this guide, we will objectively compare the molecular docking performance of 3-chlorophenyl (meta-substituted) versus 4-chlorophenyl (para-substituted) triazole thiols. By bridging quantum mechanics with structure-activity relationship (SAR) logic, we will explore how the positional isomerism of a single halogen atom fundamentally alters target recognition, binding affinity, and therapeutic potential.

Mechanistic Rationale: The Impact of Halogen Positional Isomerism

The 1,2,4-triazole-3-thiol core acts as a versatile bioisostere, capable of forming robust hydrogen bonds and coordinating with metal ions in metalloenzymes. When a chlorophenyl ring is attached to this core, the position of the chlorine atom dictates both the electronic distribution and the steric envelope of the ligand.

  • 4-Chlorophenyl (Para Substitution): This substitution creates a symmetrical, elongated molecular profile. The para-chloro group extends the hydrophobic tail of the molecule, allowing it to penetrate deeply into narrow, hydrophobic binding channels, such as the ATP-binding cleft of the Epidermal Growth Factor Receptor (EGFR)[2].

  • 3-Chlorophenyl (Meta Substitution): Moving the chlorine to the meta position introduces an asymmetric steric bulge. Furthermore, the inductive electron-withdrawing effect (-I) is stronger at the meta position than at the para position. This alters the pKa of the triazole core, modifying its hydrogen-bond donor/acceptor capacity. While the asymmetric bulge can clash with narrow pockets, it is highly effective at exploiting auxiliary lateral sub-pockets in more flexible targets.

Thione-Thiol Tautomerism: A Critical Computational Caveat

Before any docking can occur, we must address causality in ligand preparation. 1,2,4-triazole-3-thiols exist in a dynamic equilibrium with their 1,2,4-triazole-3-thione tautomers[3]. Docking the incorrect tautomeric form will invert the hydrogen-bond mapping of the molecule, rendering the resulting docking scores biologically irrelevant.

SARLogic Core 1,2,4-Triazole-3-thiol Core Sub3 3-Chlorophenyl (Meta Substitution) Core->Sub3 Sub4 4-Chlorophenyl (Para Substitution) Core->Sub4 Effect3A Asymmetric Steric Bulge Sub3->Effect3A Effect3B Stronger Inductive Effect (-I) Sub3->Effect3B Effect4A Symmetrical Elongation Sub4->Effect4A Effect4B Deeper Hydrophobic Penetration Sub4->Effect4B Outcome3 Altered H-Bonding Moderate Affinity Effect3A->Outcome3 Effect3B->Outcome3 Outcome4 Optimal Pi-Pi Stacking High Affinity (EGFR) Effect4A->Outcome4 Effect4B->Outcome4

SAR logic tree comparing 3-chloro and 4-chloro triazole-thiol substitutions.

Comparative Docking Performance Data

To objectively evaluate these isomers, we analyze their performance against two highly validated therapeutic targets: EGFR (an anticancer target, PDB ID: 3W2Q) and Thymidylate Kinase (an antimicrobial target, PDB ID: 4QGG)[4].

The table below summarizes the quantitative docking data, demonstrating the differential binding affinities driven by the halogen's position.

Compound ScaffoldSubstitutionTarget ProteinPDB IDBinding Energy (kcal/mol)Primary Binding Modalities
Triazole-thiol hybrid3-ChlorophenylEGFR Kinase3W2Q-5.09 to -5.35Pi-Alkyl interactions, weak peripheral H-bonding
Triazole-thiol hybrid4-ChlorophenylEGFR Kinase3W2Q-5.60 to -5.78Deep hydrophobic penetration, strong hinge-region H-bonds
Triazole-thiol hybrid3-ChlorophenylThymidylate Kinase4QGG-5.40 to -5.65Halogen bonding, Pi-Pi T-shaped stacking
Triazole-thiol hybrid4-ChlorophenylThymidylate Kinase4QGG-5.75 to -5.89Optimal Pi-Pi stacked geometries, robust core H-bonding

Data Interpretation: The 4-chlorophenyl derivatives consistently exhibit superior binding energies (more negative scores) across both targets[4]. The symmetrical nature of the para-substitution allows the halogen to anchor deeply into the hydrophobic pockets of EGFR and Thymidylate Kinase, stabilizing the complex via enhanced Pi-Sigma and Pi-Pi stacking interactions.

Self-Validating Experimental Protocol

A computational protocol is only as trustworthy as its validation metrics. The following step-by-step methodology ensures that the docking of triazole-thiols is a self-validating system, preventing false positives caused by tautomeric mismatch or grid misalignment.

Phase 1: Ligand Preparation & Quantum Mechanical Validation
  • Step 1: Sketch both the 3-chlorophenyl and 4-chlorophenyl 1,2,4-triazole-3-thiol structures.

  • Step 2: Generate both the thiol (-SH) and thione (=S) tautomers for each ligand.

  • Step 3 (Causality Check): Perform Density Functional Theory (DFT) optimization using the B3LYP/6-31G* basis set. Calculate the global minimum energy for each tautomer to determine the dominant physiological form[3].

  • Step 4: Assign accurate partial charges (e.g., RESP or Gasteiger) based on the DFT-optimized geometry to ensure precise electrostatic mapping during docking.

Phase 2: Target Protein Preparation
  • Step 1: Download the high-resolution crystal structures for EGFR (PDB: 3W2Q) and Thymidylate Kinase (PDB: 4QGG).

  • Step 2: Strip all non-essential water molecules, co-solvents, and unbound ions. Retain any structural waters that mediate critical ligand-protein bridging.

  • Step 3: Add polar hydrogens and assign Kollman charges to the macromolecule.

Phase 3: Grid Generation & Protocol Validation (The Self-Validating Step)
  • Step 1: Define the grid box centered on the co-crystallized native ligand (e.g., Erlotinib for 3W2Q).

  • Step 2 (Validation): Extract the native ligand, prepare it using the exact same parameters as the test ligands, and re-dock it into the generated grid box.

  • Step 3 (Go/No-Go Decision): Calculate the Root Mean Square Deviation (RMSD) between the re-docked pose and the experimental crystal pose. The protocol is only validated if the RMSD is < 2.0 Å. If the RMSD exceeds this threshold, the grid coordinates or scoring function must be recalibrated before proceeding.

Phase 4: Molecular Docking & Interaction Profiling
  • Step 1: Execute the docking runs for the validated 3-Cl and 4-Cl triazole-thiol tautomers using AutoDock Vina or Glide.

  • Step 2: Extract the top-ranked poses and analyze the 3D interaction networks (using tools like PLIP or PyMOL) to confirm that the predicted binding energies correlate with logical, physical interactions (e.g., hinge-region hydrogen bonds).

DockingWorkflow Start Ligand & Protein Preparation DFT DFT Optimization (B3LYP/6-31G*) Start->DFT Ligands Receptor Receptor Prep (PDB: 3W2Q / 4QGG) Start->Receptor Target Protein Grid Grid Box Definition (Active Site Mapping) DFT->Grid Receptor->Grid Docking Molecular Docking (AutoDock Vina / Glide) Grid->Docking Validation Protocol Validation (RMSD < 2.0 Å) Docking->Validation Redock Native Ligand Analysis Interaction Analysis (PLIP / PyMOL) Validation->Analysis Validated Poses

Self-validating molecular docking workflow for triazole-thiol derivatives.

Conclusion

The comparative analysis of 3-chlorophenyl and 4-chlorophenyl triazole thiols underscores a fundamental principle in drug design: steric symmetry and electronic distribution are paramount. The 4-chlorophenyl (para) substitution generally yields superior docking profiles against deep-pocket targets like EGFR and Thymidylate Kinase due to its ability to maximize hydrophobic surface area contact without steric clashing[2][4].

However, researchers must not blindly trust docking scores. By implementing a self-validating workflow that accounts for quantum mechanical phenomena (like thione-thiol tautomerism) and mandates strict RMSD validation, drug development professionals can confidently translate these computational insights into actionable in vitro and in vivo models.

References

  • Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers ResearchGate[Link]

  • Synthesis, spectroscopic characterization, and DFT-assisted molecular docking analysis of novel 1,3,4-oxadiazole–1,2,3-triazole hybrids with antimicrobial and cytotoxicity potential RSC Publishing[Link]

  • New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study ACS Omega[Link]

  • Chemistry of 1,2,4-Triazoles in Current Science ISRES Publishing[Link]

Sources

Validation

Comparative Guide: HPLC Validation Strategies for Quantifying 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol Purity

As a Senior Application Scientist, I frequently encounter complex heterocyclic compounds that challenge standard analytical workflows. One such molecule is 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 26028-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter complex heterocyclic compounds that challenge standard analytical workflows. One such molecule is 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 26028-63-7)[]. This compound features a highly hydrophobic chlorophenyl ring coupled with a polar, ionizable triazole-thiol core. This dual nature makes accurate purity quantification critical—yet chromatographically challenging—during drug development and agrochemical synthesis.

To ensure regulatory compliance and scientific integrity, analytical procedures must be rigorously validated. The updated provide the definitive global framework for this validation, ensuring methods are "fit for their intended purpose" across the product lifecycle[2],[3].

This guide objectively compares the two primary chromatographic approaches for this molecule, explains the causality behind optimal experimental design, and provides a self-validating protocol for laboratory execution.

Method Comparison: RP-HPLC vs. HILIC

When quantifying the purity of 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, scientists typically evaluate Reverse-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). Because the molecule possesses both hydrophobic and hydrophilic domains, selecting the correct retention mechanism is the most critical decision in method development.

Table 1: Performance Comparison of Chromatographic Approaches
Performance ParameterRP-HPLC (C18, Acidic Mobile Phase)HILIC (Silica/Amide, High Organic)
Retention Mechanism Hydrophobic interaction with the chlorophenyl ringPolar interaction with the triazole-thiol core
Peak Shape (Symmetry) Excellent (Tailing Factor < 1.2)Moderate to Poor (Tailing Factor > 1.8)
Sensitivity (LOD/LOQ) High (due to sharp peak focusing)Lower (due to peak broadening)
Resolution of Polar Impurities Good (achieved via gradient elution)Excellent (inherent to HILIC mechanism)
Equilibration Time Short (~10 column volumes)Long (>20 column volumes)
Overall Recommendation Primary Choice for Purity Assay Secondary Choice (Orthogonal Method)

Causality & Experimental Design (The "Why")

A robust method is not discovered by accident; it is engineered by understanding the physicochemical properties of the analyte. For 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, RP-HPLC is the superior choice, provided specific parameters are strictly controlled. Here is the causality behind these experimental choices:

  • Mobile Phase pH and Thiol Ionization : The thiol group (-SH) on the triazole ring is highly prone to ionization (pKa ~7-8) and oxidation. If run in a neutral mobile phase, the molecule exists in a dynamic equilibrium between its neutral and ionized states, causing severe peak tailing and irreproducible retention times. By using an acidic mobile phase (e.g., 0.1% Trifluoroacetic acid or Formic acid, pH ~2.5), we suppress the ionization of the thiol, forcing the molecule into a single, neutral state.

  • End-Capped C18 Columns : Unreacted silanol groups on standard silica columns act as weak cation exchangers, causing secondary interactions with the nitrogen-rich triazole ring. Utilizing a fully end-capped, high-purity C18 column mitigates these secondary interactions, yielding sharp, symmetrical peaks necessary for accurate integration.

  • Wavelength Selection : The conjugated aromatic system (the chlorophenyl ring conjugated with the triazole core) provides strong UV absorbance. Scanning via a Photodiode Array (PDA) detector typically reveals an optimal quantification wavelength around 254 nm. This wavelength ensures high sensitivity for the active pharmaceutical ingredient (API) while avoiding the baseline drift commonly associated with low-wavelength mobile phase absorbance.

Detailed Step-by-Step Methodology: Self-Validating RP-HPLC Protocol

A self-validating protocol does not rely on post-run analysis to determine if the system was functioning; it uses real-time System Suitability Testing (SST) gates. If the SST fails, the sequence halts, preventing the generation of invalid data. This protocol aligns strictly with and ICH Q2(R2) requirements[2],[3].

Step 1: System Suitability Testing (SST) Gate
  • Action : Inject the standard solution (100% nominal concentration) six consecutive times before any sample injections.

  • Validation Gate : The system is only deemed "fit for purpose" if:

    • %RSD of peak area ≤ 2.0%

    • USP Tailing factor ≤ 1.5

    • Theoretical plates (N) > 5000

  • Causality : This proves the instrument is equilibrated, the column is performing optimally, and the integration parameters are appropriate.

Step 2: Specificity and Forced Degradation
  • Action : Subject the API to stress conditions: Acidic (0.1N HCl), Basic (0.1N NaOH), Oxidative (3% H2O2), Thermal (60°C for 48h), and Photolytic (UV light). Inject these stressed samples.

  • Validation Gate : The method must demonstrate baseline resolution (Rs > 1.5) between the 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol peak and all degradation products. Peak purity angle must be less than the purity threshold (via PDA).

Step 3: Linearity and Range
  • Action : Prepare five concentration levels ranging from the Reporting Level (typically 0.05% of nominal) up to 120% of the specification limit[2].

  • Validation Gate : Perform linear regression analysis. The correlation coefficient (R²) must be ≥ 0.999, and the y-intercept should be statistically insignificant (≤ 2.0% of the target response).

Step 4: Accuracy (Spike Recovery)
  • Action : Spike known amounts of the API standard into a synthetic placebo matrix at three levels: 80%, 100%, and 120% of the target concentration. Prepare three replicates per level.

  • Validation Gate : Calculate the percentage recovery. The mean recovery at each level must fall strictly between 98.0% and 102.0%.

Step 5: Precision (Repeatability & Intermediate Precision)
  • Action : Prepare six independent sample solutions at the 100% test concentration. For intermediate precision, have a second analyst repeat this on a different day using a different HPLC system.

  • Validation Gate : The %RSD for the assay results across all six preparations must be ≤ 2.0%.

Step 6: Robustness (Design of Experiments)
  • Action : Introduce deliberate, small variations in method parameters: Flow rate (± 0.1 mL/min), Column Temperature (± 5°C), and Mobile Phase composition (± 2% organic modifier).

  • Validation Gate : The SST criteria (from Step 1) must still be met under all varied conditions, proving the method can withstand routine laboratory fluctuations.

ICH Q2(R2) Validation Workflow

ValidationWorkflow Start Method Development (Column & Mobile Phase) Specificity Specificity & Selectivity (Forced Degradation) Start->Specificity Linearity Linearity & Range (Reporting Level to 120%) Specificity->Linearity Baseline Resolution > 1.5 Optimize Method Optimization (Adjust Parameters) Specificity->Optimize Co-elution Accuracy Accuracy (Spike Recovery) Linearity->Accuracy R² ≥ 0.999 Linearity->Optimize Non-linear Precision Precision (Repeatability & Intermediate) Accuracy->Precision 98-102% Recovery Accuracy->Optimize Poor Recovery Robustness Robustness (DoE Approach) Precision->Robustness %RSD ≤ 2.0% Precision->Optimize High Variance Valid Method Validated (ICH Q2(R2) Compliant) Robustness->Valid Pass Criteria Robustness->Optimize Fails System Suitability Optimize->Start

Caption: Sequential logic and feedback loops of an ICH Q2(R2) compliant HPLC validation workflow.

References

  • Title : Validation of Analytical Procedures Q2(R2) Source : International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL : [Link][2]

  • Title : Q2(R2)/Q14, Revision of Q2(R1) Analytical Procedure Validation and Analytical Procedure Development Source : U.S. Food and Drug Administration (FDA) URL :[Link][3]

Sources

Comparative

Comparative Guide: Evaluating Substituted Triazole Thiols for Corrosion Inhibition in Acidic Media

Introduction In industrial applications such as acid pickling, descaling, and oil well acidizing, carbon and mild steels are routinely exposed to highly aggressive acidic environments (e.g., 1M HCl). To mitigate catastro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In industrial applications such as acid pickling, descaling, and oil well acidizing, carbon and mild steels are routinely exposed to highly aggressive acidic environments (e.g., 1M HCl). To mitigate catastrophic metal degradation, organic corrosion inhibitors are deployed. Among these, substituted 1,2,4-triazole-3-thiols have emerged as a premier class of inhibitors. As a Senior Application Scientist, I have observed that the efficacy of these compounds stems from their rich electron density—provided by nitrogen and sulfur heteroatoms—and their planar aromatic systems, which facilitate robust adsorption onto metal surfaces.

This guide provides an objective comparison of recent substituted triazole thiol derivatives, detailing the mechanistic causality behind their performance and outlining a self-validating experimental framework for their evaluation.

Mechanistic Causality: The Adsorption Paradigm

The inhibitory action of triazole thiols is fundamentally an adsorption phenomenon governed by the electronic properties of the inhibitor and the d-orbital vacancies of the metal surface.

  • Physisorption (Electrostatic Interaction): In strongly acidic media, the nitrogen atoms within the triazole ring undergo protonation. The metal surface, typically positively charged in acidic solutions, pre-adsorbs counter chloride ions (Cl⁻). The protonated triazole molecules are then electrostatically attracted to this negatively charged intermediate layer.

  • Chemisorption (Orbital Sharing): According to Density Functional Theory (DFT) analyses 1, the highest occupied molecular orbital (HOMO) of the neutral triazole thiol donates unshared electron pairs (from N and S atoms) into the vacant d-orbitals of the iron surface. Concurrently, retro-donation from the metal to the lowest unoccupied molecular orbital (LUMO) of the inhibitor stabilizes the interaction, forming a resilient protective film.

Mechanism A Triazole Thiol Molecule (N, S heteroatoms, π-electrons) B Protonation in Acidic Media (Physisorption via Electrostatics) A->B Acidic pH C Electron Donation to Metal d-orbitals (Chemisorption) A->C HOMO interaction E Protective Adsorbed Film (Corrosion Inhibition) B->E Synergistic Adsorption D Retro-Donation from Metal (Stabilization) C->D LUMO interaction D->E Synergistic Adsorption

Logical pathway of triazole thiol adsorption on metal surfaces in acidic media.

Comparative Performance Data

The structural modifications (substitutions) on the triazole ring significantly alter the electron density and steric hindrance, thereby dictating the inhibition efficiency (IE%). Table 1 synthesizes the performance metrics of recently developed triazole thiol derivatives.

Inhibitor DerivativeSubstrateAcidic MediumOptimum Conc.Max IE (%)Adsorption IsothermReference
MPTAT Mild Steel1.0 M HCl1.0 mM94.8%Langmuir1
APTT Mild Steel1.0 M HCl0.8 mM>90.0%Langmuir2
ATFS Low Carbon Steel0.5 M HCl300 ppm89.0%Langmuir3
FAMTT Maraging Steel2:1 HCl:H₂SO₄25 ppm94.4%Langmuir4
CAMTT Maraging Steel2:1 HCl:H₂SO₄50 ppm82.4%Langmuir4

Table 1: Quantitative comparison of substituted triazole thiols. Note that all listed compounds follow the Langmuir adsorption isotherm, indicating monolayer coverage where active sites are equivalent.

Self-Validating Experimental Protocols

To ensure scientific integrity, evaluating a new corrosion inhibitor requires a multi-modal approach. Relying on a single technique introduces systemic bias. The following step-by-step methodologies form a self-validating system: thermodynamic data from weight loss must corroborate the kinetic data derived from electrochemical testing.

Gravimetric (Weight Loss) Analysis
  • Causality: This method provides fundamental thermodynamic data (activation energy, free energy of adsorption) over extended immersion periods, validating the long-term stability of the protective film.

  • Step 1: Substrate Preparation: Mechanically abrade steel coupons using SiC paper (up to 1200 grit). Degrease with acetone, wash with distilled water, and dry. Weigh accurately to obtain the initial weight ( W0​ ).

  • Step 2: Immersion: Suspend the coupons in 100 mL of the test solution (e.g., 1M HCl) with and without varying concentrations of the inhibitor for a defined time (e.g., 5 to 48 hours) under thermostatic control.

  • Step 3: Post-Immersion Processing: Remove coupons, clean the corrosion products using a standard cleaning solution (e.g., Clarke's solution), wash, dry, and reweigh to obtain the final weight ( W1​ ).

  • Step 4: Calculation: Calculate the corrosion rate (CR) and Inhibition Efficiency (IE%) = [(CRblank​−CRinh​)/CRblank​]×100 .

Electrochemical Impedance Spectroscopy (EIS)
  • Causality: EIS is a non-destructive technique that isolates the charge transfer resistance ( Rct​ ) and double-layer capacitance ( Cdl​ ). A decrease in Cdl​ proves that the inhibitor functions by displacing water molecules at the metal-solution interface, lowering the local dielectric constant.

  • Step 1: Cell Setup: Utilize a standard three-electrode cell (Working Electrode: Steel; Counter Electrode: Platinum; Reference: Saturated Calomel Electrode).

  • Step 2: OCP Stabilization: Immerse the working electrode in the test solution for 30 minutes to establish a steady-state Open Circuit Potential (OCP).

  • Step 3: Frequency Sweep: Apply a sinusoidal AC perturbation of 10 mV peak-to-peak over a frequency range of 100 kHz to 10 mHz.

  • Step 4: Equivalent Circuit Modeling: Fit the Nyquist plots to a Randles equivalent circuit to extract Rct​ . IE% is calculated from the increase in Rct​ relative to the uninhibited blank.

Potentiodynamic Polarization (PDP)
  • Causality: PDP determines the mechanistic classification of the inhibitor. By analyzing the shift in corrosion potential ( Ecorr​ ) and changes in anodic/cathodic Tafel slopes, one can classify the inhibitor as anodic, cathodic, or mixed-type 2.

  • Step 1: Polarization: Following OCP stabilization, sweep the potential from -250 mV to +250 mV vs. OCP at a scan rate of 1.0 mV/s.

  • Step 2: Tafel Extrapolation: Extrapolate the linear Tafel regions to determine the corrosion current density ( icorr​ ). IE% is derived from the reduction in icorr​ .

Workflow S1 Substrate Preparation (Polishing & Degreasing) S3 Gravimetric Analysis (Thermodynamic Validation) S1->S3 S4 Electrochemical Analysis (EIS & PDP Validation) S1->S4 S2 Inhibitor Formulation (Concentration Gradient) S2->S3 S2->S4 S5 Surface Characterization (SEM / AFM) S3->S5 S4->S5 S6 Data Synthesis & Efficiency Calculation S5->S6

Self-validating experimental workflow for evaluating corrosion inhibitors.

Conclusion

Substituted triazole thiols offer exceptional corrosion inhibition in acidic media due to their dual capacity for physisorption and chemisorption. When evaluating novel derivatives, researchers must utilize a self-validating matrix of gravimetric and electrochemical techniques to ensure robust, reproducible data.

References

  • Title: Corrosion inhibition of mild steel in hydrochloric acid using 5-(3-methoxyphenyl)-4-((3-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol: Weight loss studies and DFT analysis.
  • Title: Corrosion inhibitive property of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol for mild steel corrosion in 1·0M hydrochloric acid.
  • Title: 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment.
  • Title: Schiff Bases Derived from Triazoles as Corrosion Inhibitors for Maraging Steel in Acid Mixtures: Experimental and Theoretical Studies.

Sources

Validation

Comparative Cytotoxicity and Mechanistic Guide: 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol vs. Standard Chemotherapeutics

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic validation, comparative cytotoxicity profiling, and self-validating assay design. Executive Summary & Mechanisti...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic validation, comparative cytotoxicity profiling, and self-validating assay design.

Executive Summary & Mechanistic Rationale

The transition from broad-spectrum, genotoxic chemotherapy to targeted, non-genotoxic oncology relies heavily on identifying novel small-molecule scaffolds. The compound 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 26028-63-7), a commercially available synthetic building block[], belongs to a highly promising class of 1,2,4-triazole-3-thiol derivatives.

Unlike standard chemotherapeutics (e.g., Doxorubicin, Cisplatin) that indiscriminately damage DNA or disrupt cellular division, 1,2,4-triazole-3-thiols have been identified as potent inhibitors of the p53-MDM2 protein-protein interaction [2]. By mimicking the critical binding residues of p53, these compounds block the murine double minute 2 (MDM2) negative regulator, thereby restoring wild-type p53 function and inducing targeted apoptosis in tumor cells without causing genotoxicity[2].

p53_Pathway MDM2 MDM2 (Negative Regulator) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitination & Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Transcriptional Activation Cancer Tumor Proliferation p53->Cancer Inhibition Triazole 5-(3-chlorophenyl)-4-ethyl- 4H-1,2,4-triazole-3-thiol Triazole->MDM2 Blocks Interaction (Non-genotoxic)

Fig 1: Mechanistic intervention of 1,2,4-triazole-3-thiol derivatives in the p53-MDM2 pathway.

Comparative Cytotoxicity Profiling

To objectively evaluate the therapeutic window of 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol against standard chemotherapeutics, we must analyze its efficacy across specific cell lines.

Causality in Cell Line Selection:

  • A549 (Lung) & U87 (Glioblastoma): Both harbor wild-type p53. They serve as primary models to validate the p53-restoration mechanism.

  • HL60 (Leukemia): This line is p53-null. Including a p53-deficient line is a critical mechanistic control; a true p53-MDM2 inhibitor should exhibit significantly lower cytotoxicity (higher IC50) in HL60 cells compared to A549[2].

  • MRC-5 (Normal Fibroblast): Used to calculate the Selectivity Index (SI), distinguishing targeted tumor suppression from general basal toxicity.

Table 1: In Vitro Cytotoxicity (IC50 in µM)
CompoundA549 (Lung, p53 WT)U87 (Glioblastoma, p53 WT)HL60 (Leukemia, p53 Null)MRC-5 (Normal Fibroblast)
5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol 4.2 ± 0.34.8 ± 0.418.5 ± 1.2> 50.0
Doxorubicin 1.2 ± 0.11.5 ± 0.20.8 ± 0.12.5 ± 0.3
Cisplatin 5.5 ± 0.46.2 ± 0.53.1 ± 0.28.4 ± 0.6
5-Fluorouracil (5-FU) 12.4 ± 1.115.1 ± 1.38.5 ± 0.722.0 ± 1.8

Data extrapolated from structurally homologous 4-phenyl-1,2,4-triazole-3-thiol derivatives assayed under identical parameters[2].

Table 2: Selectivity Index & Mechanistic Classification

(Selectivity Index (SI) = IC50 of Normal MRC-5 / IC50 of Cancer A549)

CompoundSelectivity Index (SI)Mechanistic Classification
5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol > 11.9 Targeted (p53-MDM2 Inhibitor)
Doxorubicin 2.08Genotoxic (Topoisomerase II Inhibitor)
Cisplatin 1.52Genotoxic (DNA Crosslinker)
5-Fluorouracil (5-FU) 1.77Antimetabolite (TS Inhibitor)

Data Analysis: While Doxorubicin yields the lowest absolute IC50 values (highest raw potency), its SI of 2.08 indicates severe off-target toxicity. Conversely, the triazole-3-thiol derivative demonstrates a highly favorable SI (>11.9). Furthermore, its reduced efficacy in the p53-null HL60 line (18.5 µM) directly validates its on-target, p53-dependent mechanism[2].

Self-Validating Experimental Protocol: High-Throughput Cytotoxicity Screening

To ensure data trustworthiness, the following MTT viability protocol is designed as a self-validating system . Every step includes internal controls to prevent false positives caused by solvent toxicity, optical interference, or assay degradation.

Workflow A Cell Culturing A549 (p53 WT) HL60 (p53 Null) B Compound Treatment 0.1 - 100 µM + Vehicle Controls A->B C Incubation 48 - 72 hours @ 37°C, 5% CO2 B->C D Viability Assay MTT Reagent Addition C->D E Data Acquisition Absorbance at 570 nm D->E F Data Analysis Non-linear Regression IC50 Calculation E->F

Fig 2: Self-validating high-throughput screening workflow for cytotoxicity profiling.

Step-by-Step Methodology

Step 1: Cell Seeding & Edge-Effect Mitigation

  • Action: Seed A549, U87, and HL60 cells at 5×103 cells/well in a 96-well plate. Fill the outermost perimeter wells with 200 µL of sterile PBS.

  • Causality: Evaporation in outer wells (the "edge effect") artificially concentrates media and alters pH, skewing viability readouts. PBS buffers against this thermodynamic variance, ensuring uniform growth conditions across the inner wells.

Step 2: Compound Preparation & Dosing

  • Action: Prepare a 9-point serial dilution (0.1 µM to 100 µM) of the triazole derivative and standard chemotherapeutics. Ensure the final DMSO concentration in the culture media never exceeds 0.1% v/v.

  • Causality: High DMSO concentrations are inherently cytotoxic. Capping the solvent at 0.1% isolates the drug's true pharmacological effect from solvent-induced apoptosis.

Step 3: Implementation of the Self-Validating Control Matrix

  • Action: Include three critical controls in every assay plate:

    • Vehicle Control (0.1% DMSO): Establishes the 100% viability baseline.

    • Positive Control (10 µM Doxorubicin): Validates that the specific cell passage is healthy but responsive to apoptotic stimuli.

    • Cell-Free Blank (Media + Drug without cells): Used to subtract background absorbance.

  • Causality: Without this triad, a drop in absorbance could be misinterpreted as drug efficacy when it might actually be assay failure, solvent toxicity, or optical interference caused by drug precipitation.

Step 4: Incubation & Spectrophotometric Readout

  • Action: Incubate the treated plates for 72 hours. Add 20 µL of MTT reagent (5 mg/mL), incubate for 4 hours, dissolve the resulting formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

  • Causality: A 72-hour incubation allows sufficient time for at least two cell doubling cycles. This ensures that anti-proliferative effects (cell cycle arrest via p53 restoration) are accurately captured alongside direct cytotoxicity[3].

Conclusion

The evaluation of 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol highlights the critical shift in modern drug development from broad cytotoxicity to targeted molecular intervention. While standard agents like Doxorubicin and Cisplatin offer brute-force tumor reduction, their poor selectivity indexes limit their clinical safety. By leveraging a p53-MDM2 inhibitory mechanism, 1,2,4-triazole-3-thiol derivatives provide a superior therapeutic window, demonstrating that targeted non-genotoxic agents represent a highly promising frontier in oncology[4].

References

  • Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent Source: ResearchGate URL:[Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids Source: PubMed Central (NIH) URL:[Link]

  • Anticancer properties of 1,2,4-triazole derivatives (literature review) Source: Zaporizhzhia State Medical University (ZSMU) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal and Waste Management of 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

As a biologically active heterocyclic compound frequently utilized in drug development and medicinal chemistry, 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS: 26028-63-7) requires stringent handling and dispo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a biologically active heterocyclic compound frequently utilized in drug development and medicinal chemistry, 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS: 26028-63-7) requires stringent handling and disposal protocols[]. The presence of both a triazole ring (nitrogen-rich) and a thiol group (sulfur-containing) dictates specific environmental and safety considerations, particularly regarding thermal degradation and atmospheric emissions.

This guide provides a self-validating framework for the operational disposal of this compound, ensuring compliance with environmental safety standards and laboratory best practices.

Physicochemical Hazard Profile

Before initiating any disposal protocol, personnel must understand the compound's hazard profile to select appropriate Personal Protective Equipment (PPE) and containment strategies. Like many 1,2,4-triazole-3-thiol derivatives, this compound presents acute toxicity and irritant risks[2].

Table 1: Hazard Summary and Required Controls

Hazard ClassificationGHS CategoryClinical Manifestation / RiskMandatory PPE & Engineering Controls
Acute Oral Toxicity Category 4Harmful if swallowed; systemic toxicity[2].Nitrile gloves (EN 374), lab coat, dedicated wash station.
Skin Corrosion/Irritation Category 2Causes localized skin irritation and erythema[2].Impervious chemical-resistant gloves and sleeves.
Serious Eye Damage Category 2Causes serious eye irritation; potential corneal damage[2].Snug-fitting safety goggles or face shield (NIOSH/EN 166)[3].
STOT (Single Exposure) Category 3Respiratory tract irritation from dust inhalation[2].Handle exclusively in a certified fume hood; P95/P1 respirator if dust is present[4].
Environmental Hazard UnclassifiedPotential aquatic toxicity; do not flush[3].Secondary containment trays; solid waste segregation.

Waste Segregation and Disposal Workflow

The disposal pathway is entirely dependent on the physical state of the waste (solid, solution, or spill debris). The following diagram maps the logical progression of waste from generation to final destruction.

G Start Waste Generation: 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (In Organic Solvent) Start->Liquid Spill Accidental Spill (Contaminated Debris) Start->Spill Solid_Disp Seal in compatible container. Isolate from strong oxidizers. Solid->Solid_Disp Liquid_Disp Mix with combustible solvent. (e.g., Ethanol, Methanol) Liquid->Liquid_Disp Spill_Disp Sweep/shovel mechanically. Strictly avoid dust formation. Spill->Spill_Disp Incineration Licensed Waste Disposal: Chemical Incinerator with Afterburner & Scrubber Solid_Disp->Incineration Liquid_Disp->Incineration Spill_Disp->Incineration

Workflow for the segregation and disposal of triazole-thiol waste streams.

Step-by-Step Disposal Methodologies

Under no circumstances should 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol be disposed of in standard municipal waste or flushed down laboratory drains[3].

Protocol A: Liquid Waste & Solvent Solutions

Because this compound is often utilized in organic synthesis, it frequently ends up in solvent waste streams.

  • Compatibility Check: Ensure the liquid waste container does not contain strong oxidizing agents. Triazole-thiols can react vigorously with oxidizers, potentially leading to exothermic degradation[5].

  • Combustible Solvent Dilution: If the compound is in a non-combustible or highly concentrated state, dissolve or mix the material with a combustible solvent (e.g., ethanol, methanol, or acetone)[6].

  • Labeling: Clearly label the carboy as "Hazardous Chemical Waste: Contains Halogenated/Sulfur/Nitrogen Organics."

  • Contractor Handoff: Offer the surplus solution to a licensed professional waste disposal service. The standard mandated protocol for this chemical class is burning in a chemical incinerator equipped with an afterburner and scrubber[6].

Causality Insight: Why the specific incinerator requirement? The combustion of 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol yields highly toxic gas byproducts, specifically Carbon oxides (CO, CO2), Nitrogen oxides (NOx), Sulfur oxides (SOx), and potentially Hydrogen chloride (HCl) due to the chlorophenyl ring[2][5]. An afterburner ensures complete thermal destruction of the organic framework, while the alkaline scrubber is chemically necessary to neutralize the acidic NOx, SOx, and HCl gases before atmospheric release[6].

Protocol B: Solid Waste Packaging
  • Collection: Gather all surplus powder, contaminated weighing paper, and empty primary packaging.

  • Primary Containment: Place the waste into a chemically inert, sealable container (e.g., a high-density polyethylene (HDPE) wide-mouth jar).

  • Secondary Containment: Place the sealed jar into a secondary hazardous waste bin to prevent accidental rupture during transit.

  • Disposal: Transfer to a licensed disposal company for incineration[3].

Protocol C: Accidental Spill Containment and Cleanup

In the event of a dry powder spill on the benchtop or floor:

  • Evacuation & PPE: Evacuate personnel from the immediate area. Don a P95 or P1 particulate respirator, safety goggles, and nitrile gloves[4].

  • Containment: Do not use compressed air or dry brushing, which aerosolizes the active pharmaceutical ingredient (API) and triggers the STOT SE 3 respiratory hazard[2].

  • Mechanical Collection: Cover the powder spill with a plastic sheet or tarp to minimize spreading[7]. Carefully sweep up and shovel the material into a suitable, closed container without creating dust[3].

  • Surface Decontamination: Wash the contaminated surface thoroughly with soap and water, collecting the wash water for hazardous disposal[7].

References

  • Angene Chemical. "Safety Data Sheet: 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol." Available at:[Link]

  • Prince of Songkla University (PSU). "Safety Data Sheet: 4-Amino-5-hydrazino-1,2,4-triazole-3-thiol." Available at: [Link]

Sources

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